molecular formula C7H12Br2O2 B2812752 2,2-Bis(2-bromoethyl)-1,3-dioxolane CAS No. 164987-79-5

2,2-Bis(2-bromoethyl)-1,3-dioxolane

Cat. No.: B2812752
CAS No.: 164987-79-5
M. Wt: 287.979
InChI Key: NXMURIASTYIOQB-UHFFFAOYSA-N
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Description

2,2-Bis(2-bromoethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C7H12Br2O2 and its molecular weight is 287.979. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-bis(2-bromoethyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMURIASTYIOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS No. 164987-79-5). This bifunctional molecule incorporates a protected ketone in the form of a dioxolane ring and two primary alkyl bromide moieties, making it a potentially valuable building block in organic synthesis. This document consolidates available data, presents detailed experimental protocols, and visualizes key chemical processes to support its application in research and development.

Chemical Properties and Data

This compound is a halogenated acetal. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and data from chemical suppliers.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource/Method
CAS Number 164987-79-5[1][2][3]
Molecular Formula C₇H₁₂Br₂O₂[2][4]
Molecular Weight 287.98 g/mol [1][2]
IUPAC Name This compound[4]
Physical State Solid[4]
Purity ≥95%[4]
¹H NMR (Predicted) δ ~3.9-4.1 (s, 4H), ~2.2-2.5 (t, 4H)[1]
¹³C NMR (Predicted) δ ~100-110 (C), ~65-70 (CH₂), ~35-40 (CH₂)[1]
Mass Spectrum Expected M, M+2, M+4 isotopic pattern[1]
Key IR Absorptions ~1200-1000 cm⁻¹ (C-O-C stretch)[1]

Synthesis and Experimental Protocols

The primary route to this compound is the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1]

Synthesis of Precursor: 1,5-dibromo-3-pentanone

A detailed protocol for the synthesis of the precursor, 1,5-dibromo-3-pentanone, has been described.[5]

  • Reaction: N-Bromosuccinimide (1.70 mol) is added to a solution of 1-(2-bromoethyl)cyclopropanol (1.70 mol) in carbon tetrachloride (2.50 L).

  • Procedure: The reaction mixture is heated to reflux for 14 hours. After cooling to room temperature, the mixture is filtered. The filtrate is washed sequentially with water (500 mL) and brine (500 mL), dried over anhydrous sodium sulfate, and concentrated to yield 1,5-dibromopentan-3-one as a brown liquid (77% yield).[5]

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound based on standard acid-catalyzed ketalization procedures.

  • Materials:

    • 1,5-dibromo-3-pentanone

    • Ethylene glycol (1.1 equivalents)

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 1,5-dibromo-3-pentanone, toluene, and ethylene glycol.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the mixture to reflux and allow the water formed during the reaction to be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by its two key functional groups: the dioxolane ring and the two bromoethyl chains.

  • Dioxolane Ring (Protected Ketone): The 1,3-dioxolane moiety is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to regenerate the ketone functionality of the parent 1,5-dibromo-3-pentanone.[1] This allows for the protection of the ketone during synthetic steps that would otherwise affect it.

  • Bromoethyl Groups: The two primary alkyl bromide groups are susceptible to nucleophilic substitution, making this molecule a useful building block for introducing a spiro-acetal core into larger molecules.[1] It can undergo double nucleophilic substitution reactions.

Due to the presence of two reactive bromine atoms, this compound is a potential precursor for the formation of di-Grignard or di-organozinc reagents.[1]

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 1_5_dibromo_3_pentanone 1,5-Dibromo-3-pentanone conditions Toluene p-Toluenesulfonic acid (cat.) Reflux with Dean-Stark trap 1_5_dibromo_3_pentanone->conditions ethylene_glycol Ethylene Glycol ethylene_glycol->conditions product This compound conditions->product

Caption: Synthesis of this compound.

Chemical Reactivity Pathways

G cluster_deprotection Deprotection cluster_substitution Nucleophilic Substitution start This compound deprotection_reagent H₃O⁺ start->deprotection_reagent nucleophile 2 Nu⁻ start->nucleophile deprotected_product 1,5-Dibromo-3-pentanone deprotection_reagent->deprotected_product substituted_product 2,2-Bis(2-nucleophile-ethyl)-1,3-dioxolane nucleophile->substituted_product

Caption: Key reactivity pathways of the title compound.

Conclusion

This compound is a bifunctional molecule with potential applications in organic synthesis as a building block for more complex structures. Its protected ketone and dual alkyl bromide functionalities offer a unique combination of stability and reactivity. While detailed experimental data remains limited, this guide provides a solid foundation for its synthesis and utilization in a research and development setting. Further investigation into its reactivity and potential applications is warranted.

References

An In-depth Technical Guide to the Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a valuable building block in organic synthesis. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound is a heterocyclic compound featuring a dioxolane ring functionalized with two bromoethyl groups. This structure makes it a useful intermediate for the introduction of a protected carbonyl group and two reactive bromine atoms, allowing for a variety of subsequent chemical transformations. Its synthesis is primarily achieved through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.

Core Synthesis Pathway: Ketalization

The most common and efficient method for the synthesis of this compound is the direct ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and involves the removal of water to drive the equilibrium towards the formation of the ketal product.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 1,5-dibromo-3-pentanone 1,5-dibromo-3-pentanone Product This compound 1,5-dibromo-3-pentanone->Product Ketalization Ethylene Glycol Ethylene Glycol Ethylene Glycol->Product p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst)->Product Benzene (solvent) Benzene (solvent) Benzene (solvent)->Product Heating (Reflux) Heating (Reflux) Heating (Reflux)->Product Byproduct Water (removed) Product->Byproduct

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the ketalization of 1,5-dibromo-3-pentanone.

ParameterValueReference
Reactants
1,5-Dibromo-3-pentanone1.0 equivalentTheoretical
Ethylene Glycol1.1-1.5 equivalentsGeneral Procedure
Reagents
p-Toluenesulfonic acid0.01-0.05 equivalentsGeneral Procedure
Solvent
Benzene or TolueneAnhydrousGeneral Procedure
Reaction Conditions
TemperatureReflux (approx. 80-110 °C)General Procedure
Time18 - 24 hours[1]
Product Yield
Yield86%[1]
Alternative Conditions
CatalystPyridinium p-toluenesulfonate[1]
AdditiveTriethyl orthoformate[1]
Temperature20 °C[1]
Time18 hours[1]
Yield32%[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on established ketalization procedures. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

  • 1,5-Dibromo-3-pentanone

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous benzene or toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux with a Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for vacuum distillation (optional, for purification)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Charging the Reactor: To the round-bottom flask, add 1,5-dibromo-3-pentanone (1.0 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.), and a sufficient volume of anhydrous benzene or toluene to allow for efficient stirring and reflux.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue the reflux for 18-24 hours or until no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain the pure this compound.

Safety Precautions: 1,5-dibromo-3-pentanone is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Benzene is a known carcinogen and should be handled with extreme caution. Toluene is a less toxic alternative.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

G Start Start Setup Assemble Dry Glassware (Flask, Dean-Stark, Condenser) Start->Setup Charge Add Reactants and Catalyst (1,5-Dibromo-3-pentanone, Ethylene Glycol, p-TsOH, Solvent) Setup->Charge React Heat to Reflux (18-24 hours) Charge->React Monitor Monitor Water Collection in Dean-Stark Trap React->Monitor Cool Cool to Room Temperature React->Cool Monitor->React Continue if water is still forming Wash1 Wash with Saturated NaHCO3 Cool->Wash1 Wash2 Wash with Water Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Layer (e.g., MgSO4) Wash3->Dry Filter Filter Drying Agent Dry->Filter Concentrate Remove Solvent (Rotary Evaporator) Filter->Concentrate Purify Purify Product (Vacuum Distillation or Chromatography) Concentrate->Purify End End Purify->End

Conclusion

The synthesis of this compound is a straightforward and high-yielding process when conducted under the appropriate conditions. The ketalization of 1,5-dibromo-3-pentanone with ethylene glycol, catalyzed by an acid and with the removal of water, provides an efficient route to this versatile synthetic intermediate. This guide provides the necessary information for researchers and professionals to successfully synthesize and utilize this compound in their work.

References

An In-depth Technical Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a bifunctional building block with significant potential in organic synthesis and medicinal chemistry. This document consolidates its chemical identifiers, physical properties, synthesis protocols, and key applications, offering a valuable resource for laboratory and research settings.

Core Identifiers and Chemical Properties

This compound, with the CAS number 164987-79-5 , is a unique molecule featuring a protected ketone in the form of a dioxolane ring and two reactive bromoethyl side chains.[1] This dual functionality makes it a potent bis-alkylating agent, allowing for the introduction of a five-carbon backbone with a latent ketone functionality into various molecular scaffolds.

Below is a summary of its key identifiers and properties:

IdentifierValueReference
CAS Number 164987-79-5[1]
IUPAC Name This compound
Molecular Formula C₇H₁₂Br₂O₂
Molecular Weight 287.98 g/mol
Canonical SMILES C(CBr)C1(CCOC1)CBr
InChI InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2
Physical State Solid
Purity ≥95%

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This reaction protects the ketone functionality, allowing for subsequent selective reactions at the bromoethyl groups.

Synthesis of 1,5-Dibromo-3-pentanone (Precursor)

A detailed experimental protocol for the synthesis of the precursor, 1,5-dibromo-3-pentanone, is crucial for the successful preparation of the target compound.

Materials:

  • 3-Pentanone

  • Bromine

  • Phosphorus tribromide

  • Dichloromethane

  • Pentane

  • Anhydrous sodium sulfate

  • Decolorizing carbon

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 3-pentanone (0.52 mole) and phosphorus tribromide (1 ml) is prepared.

  • The flask is cooled to between -10° and 0°C using an acetone-dry ice bath.

  • Bromine (1.00 mole) is added rapidly to the stirred solution. Caution: This reaction evolves a significant amount of hydrogen bromide and should be performed in a well-ventilated fume hood.

  • The crude dibromoketone is then purified. The light-yellow oil obtained is dissolved in 30% anhydrous diethyl ether in pentane.

  • The solution is treated with anhydrous sodium sulfate and decolorizing carbon, swirled for a few minutes, and then filtered.

  • The filtrate is cooled to -78°C to crystallize the product.

Synthesis of this compound

Materials:

  • 1,5-Dibromo-3-pentanone

  • Ethylene glycol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvent for purification (e.g., hexane/ethyl acetate)

Procedure:

  • A mixture of 1,5-dibromo-3-pentanone (1.0 mmol), ethylene glycol (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from its bifunctional nature. The two primary reactive sites are the carbon-bromine bonds of the ethyl groups, which are susceptible to nucleophilic substitution. The dioxolane ring serves as a stable protecting group for the ketone, which can be deprotected under acidic conditions.

This compound is a valuable building block for the synthesis of complex molecules, including heterocycles and carbocycles. Its ability to act as a bis-alkylating agent allows for the formation of five- and six-membered rings, which are common motifs in pharmaceuticals. While specific examples of its use in drug development are not extensively documented, its structural features suggest potential applications in the synthesis of novel therapeutic agents. For instance, dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells.

Reaction Workflow and Diagrams

The synthesis and reactivity of this compound can be visualized through the following diagrams generated using the DOT language.

Synthesis_of_2_2_Bis_2_bromoethyl_1_3_dioxolane 1,5-Dibromo-3-pentanone 1,5-Dibromo-3-pentanone reagents + 1,5-Dibromo-3-pentanone->reagents Ethylene glycol Ethylene glycol Ethylene glycol->reagents Acid catalyst Acid catalyst Reaction Reaction Acid catalyst->Reaction reagents->Reaction Toluene, Reflux This compound This compound Reaction->this compound Ketalization

Caption: Synthesis of this compound.

Reactivity_of_2_2_Bis_2_bromoethyl_1_3_dioxolane cluster_alkylation Bis-Alkylation Reaction cluster_deprotection Deprotection This compound This compound reagents_alkylation + This compound->reagents_alkylation Dinucleophile Dinucleophile Dinucleophile->reagents_alkylation Cyclized Product Cyclized Product reagents_alkylation->Cyclized Product Nucleophilic Substitution Cyclized Product_deprotection Cyclized Product reagents_deprotection + Cyclized Product_deprotection->reagents_deprotection Aqueous Acid Aqueous Acid Aqueous Acid->reagents_deprotection Deprotected Ketone Deprotected Ketone reagents_deprotection->Deprotected Ketone Hydrolysis

Caption: Reactivity of this compound.

References

Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the putative mechanism of action of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, its chemical structure strongly suggests its role as a potent bifunctional alkylating agent. This guide, therefore, extrapolates its mechanism of action from the well-established principles governing this class of cytotoxic compounds, primarily focusing on their interaction with DNA and the subsequent cellular responses.

Core Mechanism of Action: DNA Cross-linking

This compound possesses two reactive bromoethyl groups, characteristic of a bifunctional alkylating agent. This structural feature is the cornerstone of its presumed cytotoxic activity, which is mediated through the covalent modification of cellular macromolecules, with DNA being the primary target.

The proposed mechanism involves a two-step process:

  • Initial Alkylation (Monoadduct Formation): One of the bromoethyl groups reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine, forming a monoadduct. This initial reaction is an S(_N)2 nucleophilic substitution, where the bromine atom acts as a leaving group.

  • Inter- and Intrastrand Cross-linking: Following the formation of the monoadduct, the second bromoethyl group on the same molecule can react with another nucleophilic site on the DNA. This can occur on the opposite strand (interstrand cross-link) or the same strand (intrastrand cross-link). Interstrand cross-links are considered the most cytotoxic lesions as they prevent the separation of the DNA strands, a critical step for both DNA replication and transcription.

This covalent cross-linking of DNA strands triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.

Cellular Signaling Pathways Implicated

The formation of DNA cross-links by bifunctional alkylating agents is a significant cellular stressor that activates complex signaling pathways. The following diagram illustrates the anticipated cellular response to DNA damage induced by this compound.

Signaling_Pathway cluster_0 Cellular Response to DNA Damage Compound This compound DNA_Damage DNA Cross-linking (Inter/Intrastrand) Compound->DNA_Damage DDR DNA Damage Response (ATR, ATM kinases) DNA_Damage->DDR p53_Activation p53 Activation DDR->p53_Activation DNA_Repair DNA Repair Pathways (NER, HR) DDR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest Repair_Failure Repair Failure DNA_Repair->Repair_Failure Repair_Failure->Apoptosis

Caption: Proposed signaling cascade initiated by this compound-induced DNA damage.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data, such as IC50 values or cytotoxicity assays, for this compound has been publicly reported. The following table is provided as a template for researchers to populate as data becomes available.

Cell LineAssay TypeEndpointValue (e.g., µM)Reference
e.g., HeLaMTT AssayIC50 (72h)Data Not AvailableN/A
e.g., A549Clonogenic AssaySurviving FractionData Not AvailableN/A
e.g., JurkatAnnexin V/PI% ApoptosisData Not AvailableN/A

Detailed Experimental Protocols

To facilitate research into the mechanism of action of this compound, this section provides detailed protocols for key experiments designed to assess its DNA cross-linking ability and cytotoxic effects.

Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Cross-links

The comet assay is a sensitive method to detect DNA damage, including cross-links, in individual cells. A reduction in DNA migration after exposure to a known DNA-damaging agent (e.g., ionizing radiation or a monofunctional alkylating agent) indicates the presence of cross-links.

Experimental Workflow:

Comet_Assay_Workflow Cell_Treatment 1. Treat cells with This compound Embed 2. Embed cells in low-melting point agarose on slides Cell_Treatment->Embed Lysis 3. Lyse cells to form nucleoids Embed->Lysis Damage_Induction 4. Induce DNA strand breaks (e.g., with H2O2 or radiation) Lysis->Damage_Induction Unwinding 5. Denature DNA in alkaline buffer Damage_Induction->Unwinding Electrophoresis 6. Perform electrophoresis Unwinding->Electrophoresis Staining 7. Stain DNA with a fluorescent dye (e.g., SYBR Green) Electrophoresis->Staining Imaging 8. Visualize and quantify comet tail moment Staining->Imaging

Caption: Step-by-step workflow for the comet assay to detect DNA cross-links.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 4, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Slide Preparation:

    • Mix approximately 1 x 10^5 treated cells with 100 µL of 0.5% low-melting point agarose at 37°C.

    • Pipette the cell suspension onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Lysis:

    • Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

  • Induction of Strand Breaks (Control Damage):

    • To visualize cross-links, induce a known level of DNA strand breaks. This can be achieved by:

      • Irradiation: Exposing the slides to a controlled dose of X-rays or gamma rays (e.g., 3 Gy) on ice.

      • Chemical Treatment: Incubating slides in a solution of a known DNA-damaging agent like hydrogen peroxide (e.g., 100 µM H2O2) for a short period (e.g., 10 minutes) on ice.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).

    • Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

  • Visualization and Analysis:

    • Examine the slides using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify the extent of DNA migration (comet tail moment). A decrease in the tail moment in cells treated with this compound compared to the control damage group indicates the presence of DNA cross-links.

Alkaline Elution Assay for Quantification of DNA Cross-links

The alkaline elution assay is a robust method for quantifying DNA interstrand cross-links. The principle is that cross-linked DNA will elute more slowly from a filter under denaturing alkaline conditions than non-cross-linked DNA.

Experimental Workflow:

Alkaline_Elution_Workflow Cell_Labeling 1. Label cellular DNA with a radiolabeled precursor (e.g., [3H]-thymidine) Cell_Treatment 2. Treat cells with This compound Cell_Labeling->Cell_Treatment Damage_Induction 3. Induce random strand breaks (e.g., with X-rays) Cell_Treatment->Damage_Induction Loading 4. Load cells onto a filter Damage_Induction->Loading Lysis 5. Lyse cells on the filter Loading->Lysis Elution 6. Elute DNA with alkaline buffer Lysis->Elution Fraction_Collection 7. Collect fractions over time Elution->Fraction_Collection Quantification 8. Quantify radioactivity in each fraction and on the filter Fraction_Collection->Quantification

Caption: Procedural flow of the alkaline elution assay for DNA cross-link quantification.

Detailed Protocol:

  • DNA Labeling:

    • Culture cells in the presence of a radiolabeled DNA precursor, such as [³H]-thymidine or [¹⁴C]-thymidine, for one to two cell cycles to uniformly label the DNA.

  • Drug Treatment:

    • Treat the labeled cells with various concentrations of this compound.

  • Induction of Strand Breaks:

    • Irradiate the cells with a controlled dose of X-rays (e.g., 3 Gy) on ice to introduce a known frequency of single-strand breaks.

  • Cell Lysis and Elution:

    • Carefully layer the treated cells onto a polyvinyl chloride (PVC) or polycarbonate filter in a Swinnex-type filter holder.

    • Lyse the cells on the filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10).

    • Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10).

    • Elute the DNA from the filter by pumping an alkaline elution buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) through the filter at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate at regular time intervals.

    • After elution, digest the filter to recover the remaining DNA.

    • Determine the amount of radioactivity in each collected fraction and on the filter using liquid scintillation counting.

    • Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A slower elution rate for the drug-treated cells compared to the irradiated control indicates the presence of DNA cross-links. The cross-linking frequency can be calculated from these elution profiles.

Conclusion

Based on its chemical structure, this compound is predicted to act as a bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of DNA interstrand cross-links. This damage is expected to trigger the DNA damage response, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a robust framework for the empirical validation of this proposed mechanism of action and for the quantitative assessment of the compound's biological effects. Further research is imperative to elucidate the precise molecular interactions and cellular consequences of exposure to this compound.

Spectroscopic Analysis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 2,2-Bis(2-bromoethyl)-1,3-dioxolane. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents hypothetical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established chemical principles. For comparative purposes, experimental data for the structurally related compound, 2-(2-bromoethyl)-1,3-dioxolane, is also included with a clear distinction. Furthermore, this guide outlines general experimental protocols for the acquisition of such spectroscopic data, intended to aid researchers in the analysis of this and similar molecules. A generalized workflow for spectroscopic analysis is also presented.

Introduction

This compound is a halogenated organic compound with potential applications in synthetic chemistry and drug development. Its structure, featuring a protected ketone and two bromoethyl functionalities, makes it a versatile building block. A thorough understanding of its spectroscopic characteristics is essential for its identification, purification, and characterization in various research and development settings. This document serves as a foundational resource for spectroscopic information related to this compound.

Spectroscopic Data

This compound (Target Compound)

Note: The following data is hypothetical and based on the chemical structure of this compound. Experimental verification is required.

Table 1: Hypothetical NMR Spectroscopic Data

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~3.9-4.1s4H-O-CH₂-CH₂-O-
¹H~2.2-2.5t4H-CH₂-CH₂Br
¹H~3.4-3.6t4H-CH₂-CH₂Br
¹³C~100-110---O-C(CH₂CH₂Br)₂-O-
¹³C~65-70---O-CH₂-CH₂-O-
¹³C~35-40---CH₂-CH₂Br
¹³C~28-33---CH₂-CH₂Br

Table 2: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2900-3000Medium-StrongC-H stretching (methylene)
1200-1000StrongC-O-C stretching (dioxolane ring)
700-500MediumC-Br stretching

Table 3: Expected Mass Spectrometry (MS) Data

m/zInterpretation
[M]+, [M+2]+, [M+4]+Molecular ion peak cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).
Various fragmentsFragmentation pattern corresponding to the loss of bromoethyl groups and cleavage of the dioxolane ring.
2-(2-Bromoethyl)-1,3-dioxolane (Related Compound)

Disclaimer: The following experimental data is for 2-(2-bromoethyl)-1,3-dioxolane, a structurally different molecule containing only one bromoethyl group. This information is provided for reference purposes only.

Table 4: Experimental NMR Spectroscopic Data

NucleusChemical Shift (ppm)Multiplicity
¹H5.01t
¹H3.96m
¹H3.88m
¹H3.47t
¹H2.22dt
¹³C102.34-
¹³C64.78-
¹³C36.97-
¹³C27.14-

Table 5: Experimental Mass Spectrometry (MS) Data

m/zRelative Intensity
73.0100.0
45.025.2
27.07.5
41.06.1
71.04.6
29.04.9
74.03.8
43.03.7
107.03.3
28.03.1
39.03.1
109.03.1
57.02.5
179.02.3
181.02.3

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required.[1] Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "shimmed" to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the pure liquid sample onto the surface of one salt plate (e.g., NaCl or KBr).[3] Carefully place a second salt plate on top to create a thin liquid film between the plates.[3]

  • Instrument Setup: Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For direct infusion, a dilute solution of the sample is injected into the ion source.

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.[5]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample Organic Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Combined Spectral Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Final Structure Analysis->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

References

An In-depth Technical Guide on the Solubility of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide combines qualitative information for a structurally related compound, 2-(2-bromoethyl)-1,3-dioxolane, with fundamental principles of organic chemistry to predict its solubility behavior. Furthermore, detailed experimental protocols for solubility determination and a representative synthesis workflow are presented to assist researchers in their laboratory work.

Core Topic: Solubility Profile of this compound

This compound is a halogenated organic compound featuring a dioxolane ring. The presence of two bromoethyl groups significantly influences its polarity and, consequently, its solubility in different organic solvents. The general principle of "like dissolves like" is a key predictor of its solubility. The molecule possesses both polar (dioxolane ring, bromine atoms) and non-polar (ethyl chains) characteristics, suggesting a degree of solubility in a range of solvents.

Data Presentation: Qualitative Solubility Data

Organic SolventChemical FormulaPolarityReported Solubility of 2-(2-Bromoethyl)-1,3-dioxolanePredicted Solubility of this compound
HexaneC₆H₁₄Non-polarSoluble[1]Likely Soluble
Petroleum EtherMixtureNon-polarSoluble[1]Likely Soluble
Diethyl Ether(C₂H₅)₂OSlightly Polar-Likely Soluble
TolueneC₇H₈Non-polar-Likely Soluble
ChloroformCHCl₃PolarSparingly Soluble[2]Likely Sparingly to Moderately Soluble
Dichloromethane (DCM)CH₂Cl₂Polar-Likely Moderately Soluble
Ethyl AcetateC₄H₈O₂PolarSlightly Soluble[2]Likely Slightly to Moderately Soluble
AcetoneC₃H₆OPolar-Likely Moderately Soluble
Tetrahydrofuran (THF)C₄H₈OPolar-Likely Soluble
MethanolCH₃OHVery Polar-Likely Sparingly Soluble
EthanolC₂H₅OHVery Polar-Likely Sparingly Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOVery Polar-Likely Soluble
Dimethylformamide (DMF)(CH₃)₂NC(O)HVery Polar-Likely Soluble
WaterH₂OVery PolarInsoluble[1][2]Insoluble

Note: These predictions are based on chemical principles and the known solubility of a similar compound. Experimental verification is crucial for obtaining precise solubility data.

Experimental Protocols: Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be adapted to determine quantitative solubility (e.g., in g/100 mL or mol/L).

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath

  • Micropipettes or graduated cylinders

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a specific amount of the organic solvent into a vial.

    • Add a small, accurately weighed amount of this compound to the solvent.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature.

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24 hours) to ensure equilibrium is reached. Continue adding small, weighed portions of the solute until a small amount of undissolved solid remains, indicating a saturated solution.

  • Separation of Undissolved Solute:

    • Allow the vial to rest in the constant temperature bath for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed micropipette to avoid precipitation upon cooling.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately weigh an empty container.

    • Transfer the filtered saturated solution to the pre-weighed container.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature until the solute is completely dry.

    • Weigh the container with the dried solute.

    • The mass of the dissolved solute is the difference between the final and initial weights of the container.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      • Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solvent used in mL) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Mandatory Visualization: Synthesis Workflow

While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be inferred from general methods for dioxolane formation. The following diagram illustrates a potential experimental workflow for its synthesis from 1,3-dibromoacetone and ethylene glycol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1,3-Dibromoacetone + Ethylene Glycol Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Reflux Reflux with Dean-Stark Trap Reaction->Reflux Workup Aqueous Workup (e.g., NaHCO₃ wash) Reflux->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: A potential workflow for the synthesis of this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. The provided protocols and workflow diagrams are intended to be starting points for experimental design, and researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and objectives.

References

2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Bis(2-bromoethyl)-1,3-dioxolane (CAS No. 164987-79-5). Due to limited publicly available data specific to this compound, this guide synthesizes information from the known chemical properties of its core functional groups—the dioxolane ring and bromoethyl moieties—to provide a robust framework for its handling and storage.

Core Compound Characteristics

This compound is a bifunctional organic compound. Its structure features a central 1,3-dioxolane ring, which acts as a protected ketone, and two bromoethyl groups that offer sites for nucleophilic substitution. This structure is typically formed through the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. The presence of these distinct functional groups dictates its stability profile and reactivity.

Stability Profile

The stability of this compound is primarily influenced by the chemical nature of the dioxolane (ketal) ring and the bromoalkyl chains.

Dioxolane Ring Stability:

The 1,3-dioxolane ring is a cyclic ketal. Generally, ketals are stable under neutral and basic conditions. However, they are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the ring and the regeneration of the parent ketone (1,5-dibromo-3-pentanone) and ethylene glycol. The rate of this hydrolysis is dependent on the pH and the presence of water.

Bromoethyl Group Stability:

The bromoethyl groups are primary alkyl bromides. Compounds containing alkyl halide functionalities can be sensitive to light and may undergo gradual decomposition. Furthermore, similar to other ethers and compounds with activated C-H bonds, there is a potential for peroxide formation upon prolonged exposure to air and light, although this is less pronounced than in simple ethers.

The following table summarizes the inferred stability of this compound under various conditions.

ConditionInferred StabilityPotential Decomposition Products
pH Stable in neutral to basic conditions. Unstable in acidic conditions.1,5-dibromo-3-pentanone, ethylene glycol
Light Potentially sensitive. Prolonged exposure may lead to degradation.Unspecified degradation products
Air/Oxygen Potential for slow peroxide formation over extended periods.Peroxidized derivatives
Temperature Stable at recommended storage temperatures. Elevated temperatures will accelerate decomposition.Unspecified degradation products
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Varies depending on the reactant.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the handling of similar chemical structures.

ParameterRecommendationRationale
Temperature 2°C - 8°CTo minimize decomposition and potential side reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation and peroxide formation.
Light Protect from light; store in an amber vial or in the dark.To prevent light-induced degradation.
Container Tightly sealed, suitable chemical-resistant container.To prevent contamination and exposure to moisture and air.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols specifically for the stability testing of this compound. Researchers should develop and validate their own methods based on the intended application and regulatory requirements. A general workflow for assessing chemical stability is provided below.

Visualizations

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound under common laboratory conditions is the acid-catalyzed hydrolysis of the dioxolane ring. The following diagram illustrates this process.

G cluster_reactants Reactants cluster_conditions Condition cluster_products Products Compound This compound Ketone 1,5-Dibromo-3-pentanone Compound->Ketone Hydrolysis Diol Ethylene Glycol Compound->Diol Hydrolysis H2O Water Acid Acid (H+) Acid->Ketone Catalyst Acid->Diol G Start Define Stability Study Parameters (e.g., Temperature, pH, Light) Prepare Prepare Samples of This compound Start->Prepare Expose Expose Samples to Defined Stress Conditions Prepare->Expose Analyze Analyze Samples at Time Points (e.g., HPLC, GC-MS) Expose->Analyze Evaluate Evaluate for Degradation Products and Purity Analyze->Evaluate Determine Determine Rate of Degradation and Shelf-life Evaluate->Determine End Document Findings and Establish Storage Conditions Determine->End

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and conformational analysis of 2,2-bis(2-bromoethyl)-1,3-dioxolane. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, data from analogous structures, and detailed synthetic protocols to serve as a valuable resource for researchers.

Molecular Structure and Properties

This compound is a halogenated derivative of 1,3-dioxolane. The core of the molecule is a five-membered dioxolane ring, with two 2-bromoethyl groups attached to the C2 carbon. This structure is the result of the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol[1]. The presence of two bromine atoms significantly influences the molecule's electrophilicity and reactivity.

Table 1: Predicted and Analogous Compound Data

PropertyThis compound (Predicted/Theoretical)2,2-Diethyl-1,3-dioxolane (Experimental Analog)
Molecular Formula C₇H₁₂Br₂O₂C₇H₁₄O₂
Molecular Weight 287.98 g/mol 130.18 g/mol [2]
Mass Spectrum (EI) Predicted to show a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion due to the two bromine atoms[1].GC-MS data available, with a top peak at m/z 101[2].
¹³C NMR Spectrum Data not available.Data available[2].
Infrared Spectrum Data not available.Vapor phase IR data available[2].

Synthesis

The primary synthetic route to this compound is through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol[1].

Experimental Protocols

Synthesis of 1,5-Dibromo-3-pentanone (Precursor)

A plausible method for the synthesis of the precursor, 1,5-dibromo-3-pentanone, involves the reaction of 1-(2-bromoethyl)cyclopropanol with N-bromosuccinimide (NBS)[3][4].

  • Materials: 1-(2-bromoethyl)cyclopropanol, N-bromosuccinimide, Carbon tetrachloride, Water, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1-(2-bromoethyl)cyclopropanol (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 14 hours.

    • Cool the mixture to room temperature and filter to remove insoluble solids.

    • Wash the filtrate sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,5-dibromo-3-pentanone[3][4].

Synthesis of this compound

This synthesis involves the acid-catalyzed reaction of 1,5-dibromo-3-pentanone with ethylene glycol[1].

  • Materials: 1,5-dibromo-3-pentanone, Ethylene glycol, p-Toluenesulfonic acid (or other acid catalyst), Toluene (or other suitable solvent for azeotropic removal of water), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1,5-dibromo-3-pentanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis A 1-(2-bromoethyl)cyclopropanol C 1,5-Dibromo-3-pentanone A->C CCl4, Reflux B N-Bromosuccinimide B->C E This compound C->E p-TSA, Toluene, Reflux D Ethylene Glycol D->E

Synthetic pathway for this compound.

Conformational Analysis

The conformational flexibility of the 1,3-dioxolane ring is well-established and typically involves an equilibrium between different envelope and twist conformations. For 2,2-disubstituted 1,3-dioxolanes, the substituents at the C2 position play a crucial role in determining the preferred conformation.

Due to the absence of direct experimental studies on the conformation of this compound, insights can be drawn from computational studies and analysis of analogous structures. A study on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a six-membered ring analog, revealed a chair conformation in the solid state and an equilibrium between two degenerate chair invertomers in solution[5]. This suggests that the bromoalkyl groups can significantly influence the conformational landscape.

For this compound, quantum chemical modeling, such as Density Functional Theory (DFT), would be a powerful tool to predict the lowest energy conformations and the barriers to interconversion[1]. Such calculations would likely reveal a preference for conformations that minimize steric interactions between the two bromoethyl groups and the dioxolane ring. The flexibility of the ethyl chains would also introduce additional rotational isomers to consider.

Logical Relationship for Conformational Analysis

ConformationalAnalysis cluster_computational Computational Approach cluster_analysis Analysis cluster_experimental Experimental Validation (Proposed) A Initial Geometries B DFT Calculations A->B C Potential Energy Surface B->C D Low-Energy Conformers C->D E Interconversion Barriers C->E F Geometric Parameters (Bond Lengths, Angles) D->F G NMR Spectroscopy D->G H X-ray Crystallography F->H

Workflow for the conformational analysis of the target molecule.

Conclusion

This technical guide has synthesized the available information on this compound, providing a detailed overview of its structure, synthesis, and conformational aspects. While direct experimental data remains scarce, the provided synthetic protocols and comparative analysis with related compounds offer a solid foundation for researchers. Future experimental work, particularly X-ray crystallography and NMR spectroscopy, combined with computational studies, will be crucial for a complete understanding of this molecule's properties and behavior.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)-1,3-dioxolane, a versatile alkylating agent and building block in organic synthesis. Due to the limited specific information on the discovery of this compound, this document focuses on the well-established first synthetic methodologies, experimental protocols, and characterization data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

Basic physicochemical and spectral data for 2-(2-bromoethyl)-1,3-dioxolane are summarized below.

PropertyValueReference
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol [1]
CAS Number 18742-02-4[1][2]
Appearance Colorless to brown liquid[3]
Boiling Point 68-70 °C at 8 mmHg[4]
Density 1.542 g/mL at 25 °C[4]
Refractive Index n20/D 1.479[4]
Solubility Insoluble in water, soluble in non-polar organic solvents[3]

Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

The primary and most cited method for the synthesis of 2-(2-bromoethyl)-1,3-dioxolane involves the reaction of acrolein with ethylene glycol in the presence of hydrogen bromide.

Synthesis_Workflow cluster_reactants Reactants Acrolein Acrolein Reaction Reaction Acrolein->Reaction EthyleneGlycol Ethylene Glycol EthyleneGlycol->Reaction HBr_Dioxane HBr in 1,4-Dioxane HBr_Dioxane->Reaction Catalyst/Reagent Product 2-(2-Bromoethyl)-1,3-dioxolane Reaction->Product Yield: 82%

Caption: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane from acrolein and ethylene glycol.

This protocol is based on a typical procedure for the preparation of 2-(2-bromoalkyl)-1,3-dioxolanes.[2]

Materials and Reagents:

ReagentQuantity (Molar Eq.)Notes
Acrolein (90%)6.0 mmol (1.0 eq)374 mg
Ethylene Glycol7.4 mmol (1.23 eq)460 mg
HBr in 1,4-Dioxane (17%)8.4 mmol (1.4 eq)4.0 g
1,4-Dioxane5 mLSolvent
Diethyl Ether3 x 15 mLFor extraction
Saturated aq. NaHCO₃20 mLFor quenching
Brine3 x 25 mLFor washing
Na₂SO₄10 gFor drying
Florisil-For column chromatography (eluent: pentane)

Procedure:

  • To a mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) in 1,4-dioxane (5 mL), add HBr in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) at 5 °C.[2]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.[2]

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL).[2]

  • Extract the mixture with diethyl ether (3 x 15 mL).[2]

  • Combine the organic layers and wash with brine (3 x 25 mL).[2]

  • Dry the organic layer over Na₂SO₄ (10 g) and concentrate in vacuo.[2]

  • Purify the crude residue by column chromatography on florisil (eluent: pentane) to afford 2-(2-bromoethyl)-1,3-dioxolane as a colorless liquid (890 mg, 82% yield).[2]

Characterization Data

The synthesized product can be characterized using standard spectroscopic methods.

NucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
¹H NMR (500 MHz, CDCl₃)2.22dt, J = 4.6 Hz, J = 7.4 Hz2H, -CH₂-Br
3.47t, J = 7.1 Hz2H, -CH₂-CH₂-Br
3.88m2H, -O-CH₂-
3.96m2H, -O-CH₂-
5.01t, J = 4.6 Hz1H, -O-CH-O-
¹³C NMR (126 MHz, CDCl₃)27.14--CH₂-Br
36.97--CH₂-CH₂-Br
64.78-2C, -O-CH₂-CH₂-O-
102.34--O-CH-O-

Data sourced from ChemicalBook.[2]

Applications in Synthesis

2-(2-Bromoethyl)-1,3-dioxolane is a valuable intermediate in organic synthesis. The bromo group serves as a reactive site for nucleophilic substitution and the formation of Grignard reagents, while the dioxolane moiety acts as a protected aldehyde.[3][5] This dual functionality allows for its use in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[3][][7] For instance, it has been utilized in the synthesis of fatty acids and EGFR inhibitors.[]

Safety Information

2-(2-Bromoethyl)-1,3-dioxolane is classified as acutely toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. It is stable under recommended storage conditions (2-8°C) and is often stabilized with sodium bicarbonate.[4]

This guide provides a foundational understanding of the synthesis and properties of 2-(2-bromoethyl)-1,3-dioxolane. Researchers should consult the primary literature for more specialized applications and safety protocols.

References

Theoretical and Computational Deep Dive into 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Bis(2-bromoethyl)-1,3-dioxolane is a bifunctional molecule of interest in synthetic chemistry, featuring a protected ketone in a dioxolane ring and two reactive bromoethyl side chains. This guide explores the theoretical and computational chemistry approaches that can be employed to elucidate its structural, electronic, and reactive properties. While specific published theoretical studies on this exact molecule are scarce, this document outlines the established computational methodologies and expected outcomes based on studies of analogous compounds. Furthermore, it details the experimental protocols necessary for its synthesis and characterization, providing a comprehensive framework for future research and application in areas such as drug discovery and materials science.

Introduction

This compound presents a unique chemical architecture. The 1,3-dioxolane moiety serves as a stable protecting group for a ketone, which can be deprotected under acidic conditions.[1] Simultaneously, the two 2-bromoethyl groups provide reactive sites for nucleophilic substitution, making this compound a potentially valuable building block for the synthesis of more complex molecules.[1] Understanding the molecule's conformational preferences, electronic structure, and reactivity is crucial for harnessing its synthetic potential. Theoretical and computational studies offer a powerful, non-empirical means to predict these properties, guiding experimental design and accelerating discovery.

Synthesis and Spectroscopic Analysis

The primary synthetic route to this compound is the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1] While detailed experimental protocols for this specific reaction are not widely published, a general procedure can be outlined based on standard organic chemistry practices.

Experimental Protocol: Synthesis via Ketalization

Objective: To synthesize this compound from 1,5-dibromo-3-pentanone and ethylene glycol.

Materials:

  • 1,5-dibromo-3-pentanone

  • Ethylene glycol

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,5-dibromo-3-pentanone, an excess of ethylene glycol (typically 1.2-1.5 equivalents), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is complete when water is no longer being formed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

High-resolution spectroscopic techniques are essential for confirming the structure of the synthesized product.[1] Based on the structure of this compound and data from analogous compounds, the expected spectral data are summarized below.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the ethylene glycol protons of the dioxolane ring and two distinct signals for the methylene protons of the bromoethyl side chains (adjacent to the ring and adjacent to the bromine).
¹³C NMR Resonances for the quaternary carbon of the dioxolane ring, the methylene carbons of the dioxolane ring, and the two different methylene carbons of the bromoethyl groups.
IR Spectroscopy Characteristic C-O stretching frequencies for the dioxolane ring and C-Br stretching vibrations. The absence of a strong C=O stretch would confirm the successful protection of the ketone.
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns, including the loss of bromoethyl groups.

Theoretical and Computational Studies

Computational Methodology Workflow

A typical computational workflow to study this compound using DFT would involve the following steps:

G Computational Workflow for this compound cluster_0 Structural Properties cluster_1 Electronic Properties cluster_2 Reactivity Analysis A Geometry Optimization B Frequency Calculation A->B C Conformational Analysis A->C E Molecular Electrostatic Potential (MEP) Mapping B->E D Frontier Molecular Orbital (FMO) Analysis C->D F Reaction Pathway Modeling (e.g., SF2) E->F G Transition State Search F->G H Activation Energy Calculation G->H

Computational Workflow
Predicted Quantitative Data from DFT Calculations

The following table summarizes the types of quantitative data that would be obtained from DFT calculations on this compound. The values presented are hypothetical and for illustrative purposes, based on typical results for similar organic molecules.

ParameterPredicted Value (Hypothetical)Significance
Bond Lengths (Å)
    C-C (ring)1.52Provides insight into the strain and stability of the dioxolane ring.
    C-O (ring)1.43Reflects the strength of the ether linkages within the dioxolane.
    C-C (side chain)1.54Standard single bond length.
    C-Br1.95Indicates the strength of the carbon-bromine bond, which is relevant to its reactivity as a leaving group.
Bond Angles (°)
    O-C-O (ring)105A key parameter defining the geometry of the five-membered dioxolane ring.
    C-C-Br110Influences the steric accessibility of the carbon atom for nucleophilic attack.
HOMO-LUMO Gap (eV) ~5-7A larger gap suggests higher kinetic stability and lower chemical reactivity. The specific value helps in understanding the electronic excitation properties.[2]
Activation Energy (kcal/mol)
    Sₙ2 with Nu⁻15-25Quantifies the energy barrier for nucleophilic substitution at the bromoethyl group, providing a measure of its reactivity.

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile building block. The two bromoethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Logical Relationship of Reactivity

G Reactivity Pathways of this compound A This compound B Nucleophilic Substitution (SB2) A->B + 2 Nu⁻ C Deprotection (Acidic Hydrolysis) A->C + H₃O⁺ F Cyclization Reactions A->F Intramolecular or with difunctional nucleophile D Bis-substituted Dioxolane Derivative B->D E 1,5-Disubstituted-3-pentanone C->E D->C + H₃O⁺ G Spirocyclic or Bridged Compounds F->G

Reactivity Pathways

The potential applications of this molecule are broad, though specific examples in the literature are limited.[1] Its structure suggests utility in the synthesis of:

  • Novel heterocyclic compounds: Through intramolecular cyclization or reaction with difunctional nucleophiles.

  • Pharmaceutical scaffolds: The dioxolane moiety is present in various biologically active molecules, and the bromoethyl groups allow for the attachment of pharmacophores.

  • Cross-linking agents: The two reactive ends can be used to link polymer chains or other molecules.

Conclusion

This compound is a molecule with significant synthetic potential that remains largely unexplored in terms of its theoretical and computational characterization. This guide provides a comprehensive framework for researchers to approach the study of this and similar molecules. By combining the outlined synthetic and spectroscopic protocols with robust computational analysis, a deeper understanding of its properties can be achieved, paving the way for its application in the development of new drugs and advanced materials. The methodologies described herein represent a standard approach in modern chemical research, highlighting the synergy between experimental and theoretical investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures, which can lead to improved target specificity and pharmacological properties. This document provides detailed application notes and protocols for the synthesis of spirocyclic compounds utilizing the versatile, yet underexplored, building block 2,2-Bis(2-bromoethyl)-1,3-dioxolane . While direct literature on this specific reagent is scarce, this guide provides a proposed synthesis of the reagent and detailed, chemically sound protocols for its application in spirocyclization reactions based on well-established chemical principles and analogous transformations. The protocols are designed to be a starting point for researchers to explore the synthesis of novel spiro[5.5]undecane and related heterocyclic systems.

Introduction

Spirocycles are a class of organic compounds where two rings are connected by a single common atom. This structural motif is found in numerous natural products and has been identified as a privileged scaffold in drug discovery. The introduction of a spiro center can significantly impact a molecule's conformational rigidity, lipophilicity, and metabolic stability, making it a valuable strategy in the design of novel therapeutic agents.

This compound is a promising but not widely commercially available reagent for the construction of spirocyclic systems. Its geminal bis(2-bromoethyl) functionality provides two electrophilic centers, ideal for reaction with dinucleophiles to form a spirocyclic core. The 1,3-dioxolane moiety serves as a protected ketone, which can be deprotected under acidic conditions to reveal a carbonyl group for further functionalization. This dual functionality makes it a valuable synthon for the synthesis of complex spirocyclic molecules, particularly those based on the spiro[5.5]undecane framework.

Proposed Synthesis of this compound

The target reagent, this compound, can be envisioned to be synthesized from the commercially available precursor, 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol), through a series of protection and functional group transformation steps. A plausible synthetic route is outlined below.

Synthesis of this compound Pentaerythritol Pentaerythritol Intermediate1 Protected Diol Pentaerythritol->Intermediate1 1. Acetone, H+ Intermediate2 Diol Intermediate1->Intermediate2 2. NaIO4 Intermediate3 Ditosylate Intermediate2->Intermediate3 3. TsCl, Pyridine Target This compound Intermediate3->Target 4. LiBr, Acetone Spirocyclization_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Reagent This compound Spirocyclization Spirocyclization (Base, Solvent, Temp) Reagent->Spirocyclization Dinucleophile Dinucleophile (e.g., Diol, Dithiol, Diamine) Dinucleophile->Spirocyclization Spiro_Product Protected Spirocycle Spirocyclization->Spiro_Product Deprotection Deprotection (Acidic conditions) Spiro_Product->Deprotection Final_Product Spirocyclic Ketone Deprotection->Final_Product Logical_Relationships cluster_factors Key Factors Reactivity Reaction Success Nucleophilicity Nucleophilicity of Dinucleophile Nucleophilicity->Reactivity affects rate Base_Strength Base Strength Base_Strength->Reactivity deprotonation efficiency Solvent_Polarity Solvent Polarity Solvent_Polarity->Reactivity solvation of ions Temperature Reaction Temperature Temperature->Reactivity overcomes activation energy

Application Notes and Protocols: The Chemistry of 1,3-Dioxolanes in the Context of Diol Protection and Functionalized Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of molecular design. Diols, with their twin hydroxyl groups, present a frequent challenge, requiring selective masking to prevent unwanted side reactions. The formation of 1,3-dioxolanes stands as a robust and widely adopted method for the protection of 1,2-diols. This document provides a detailed overview of this essential protective group strategy.

It is important to clarify a potential point of confusion regarding the nomenclature of the topic. The compound "2,2-bis(2-bromoethyl)-1,3-dioxolane" is not utilized as a protecting group for diols. Instead, 1,3-dioxolanes are themselves the protecting group, formed by the reaction of a diol with a ketone or an aldehyde. The structure of "this compound" would result from the protection of the ketone 1,5-dibromo-3-pentanone with ethylene glycol. While this specific molecule is not a diol protecting group, the synthesis and reactions of functionalized dioxolanes are of significant interest in the construction of complex molecules. These application notes will cover the principles of diol protection using 1,3-dioxolanes and then delve into the synthesis and potential applications of bromo-functionalized dioxolanes as versatile chemical building blocks.

Part 1: 1,3-Dioxolanes as Protecting Groups for Diols

The protection of a 1,2-diol as a 1,3-dioxolane is a common strategy in organic synthesis to temporarily mask the reactivity of the hydroxyl groups. This is typically achieved by reacting the diol with an aldehyde or a ketone under acidic conditions. The resulting cyclic acetal or ketal is stable to a wide range of reagents, particularly basic and nucleophilic conditions.

General Reaction for Diol Protection

The formation of a 1,3-dioxolane is an equilibrium process. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.

G cluster_reactants Reactants cluster_products Products Diol R1-CH(OH)-CH(OH)-R2 (1,2-Diol) Dioxolane 1,3-Dioxolane Diol->Dioxolane Carbonyl R3-C(=O)-R4 (Ketone or Aldehyde) Carbonyl->Dioxolane H_plus H+ H_plus->Dioxolane Water H2O Dioxolane->Water

Caption: General formation of a 1,3-dioxolane protecting group.

Stability of the 1,3-Dioxolane Protecting Group

The stability of the 1,3-dioxolane group is a key factor in its widespread use. The table below summarizes its stability under various common reaction conditions.

Reagent/ConditionStability
Basic Conditions
Aqueous NaOH, KOHStable
Grignard Reagents (RMgX)Stable
Organolithium Reagents (RLi)Stable
Lithium Aluminum Hydride (LiAlH4)Stable
Sodium Borohydride (NaBH4)Stable
Acidic Conditions
Dilute Aqueous Acid (e.g., HCl, H2SO4)Labile (Deprotection)
Lewis Acids (e.g., BF3·OEt2, TiCl4)Labile (Deprotection)
Oxidizing/Reducing Conditions
PCC, PDCStable
Jones ReagentGenerally Stable
H2, Pd/CStable
Experimental Protocol: Protection of a 1,2-Diol

This protocol describes a general procedure for the protection of a 1,2-diol using 2,2-dimethoxypropane as the ketone source and a catalytic amount of a Brønsted acid.

Materials:

  • 1,2-Diol (1.0 eq)

  • 2,2-Dimethoxypropane (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Anhydrous Dichloromethane (DCM) or Acetone

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 1,2-diol in anhydrous DCM or acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane to the solution.

  • Add a catalytic amount of p-TSA to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Deprotection of a 1,3-Dioxolane

This protocol provides a general method for the removal of the 1,3-dioxolane protecting group under acidic conditions.

Materials:

  • Protected Diol (1.0 eq)

  • Tetrahydrofuran (THF) or Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected diol in THF or acetone in a round-bottom flask with a magnetic stirrer.

  • Add 1 M HCl solution to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography or recrystallization if needed.

Part 2: Synthesis and Application of Bromo-Functionalized Dioxolanes

While not a protecting group for diols, a molecule like this compound can be synthesized and utilized as a bifunctional building block in organic synthesis. The bromo groups serve as reactive handles for nucleophilic substitution or organometallic coupling reactions, while the dioxolane moiety acts as a protected ketone.

Synthesis of this compound

This molecule can be synthesized by the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.

G cluster_reactants Reactants cluster_products Products Ketone Br-(CH2)2-C(=O)-(CH2)2-Br (1,5-Dibromo-3-pentanone) Product This compound Ketone->Product EthyleneGlycol HO-CH2-CH2-OH (Ethylene Glycol) EthyleneGlycol->Product H_plus H+ H_plus->Product Water H2O Product->Water

Caption: Synthesis of this compound.

Potential Synthetic Applications

The presence of two bromoethyl chains and a protected ketone functionality opens up various synthetic possibilities.

G start This compound sub1 Nucleophilic Substitution (e.g., with NaN3, KCN) start->sub1 2 eq. Nu- sub2 Grignard Formation (with Mg) start->sub2 2 eq. Mg deprotection Acidic Hydrolysis start->deprotection H3O+ product1 Diazido or Dicyano derivative sub1->product1 product2 Diorganometallic reagent sub2->product2 product3 1,5-Dibromo-3-pentanone deprotection->product3

Caption: Potential synthetic pathways for a bromo-functionalized dioxolane.

Experimental Protocol: Synthesis of a Diamine Derivative

This hypothetical protocol outlines the synthesis of a diamine from this compound via a Gabriel synthesis, followed by deprotection of the ketone.

Materials:

  • This compound (1.0 eq)

  • Potassium phthalimide (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure: Step 1: Gabriel Amine Synthesis

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add potassium phthalimide to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the bis-phthalimide derivative.

Step 2: Deprotection of the Amine

  • Suspend the bis-phthalimide derivative in ethanol.

  • Add hydrazine hydrate and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, and remove the phthalhydrazide precipitate by filtration.

  • Concentrate the filtrate under reduced pressure.

Step 3: Deprotection of the Ketone

  • Dissolve the crude diamine from the previous step in a mixture of THF and 1 M HCl.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final diamino ketone.

  • Purify by an appropriate method if necessary.

The use of 1,3-dioxolanes as protecting groups for diols is a fundamental and powerful tool in organic synthesis, offering stability under a wide range of conditions and straightforward removal. While "this compound" is not itself a diol protecting group, the principles of its synthesis and potential reactivity as a bifunctional building block highlight the versatility of the dioxolane functional group in the broader context of complex molecule construction. The protocols and data presented herein provide a comprehensive guide for researchers in the application of these important synthetic strategies.

Application Notes and Protocols: Reaction of 2,2-Bis(2-bromoethyl)-1,3-dioxolane with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,2-bis(2-bromoethyl)-1,3-dioxolane with various nucleophiles, offering insights into its potential applications in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug development. Due to the limited availability of specific experimental data for this compound, the following protocols and quantitative data are presented as representative examples based on established principles of organic chemistry and reactions of analogous compounds.

Introduction

This compound is a versatile bifunctional electrophile. The presence of two primary bromoethyl groups attached to a central ketal carbon makes it an excellent building block for introducing a spiroacetal moiety or for the synthesis of various heterocyclic compounds through double nucleophilic substitution. The 1,3-dioxolane ring serves as a protected ketone, which is stable under basic and neutral conditions but can be readily deprotected under acidic conditions to reveal the carbonyl group for further transformations.[1]

The reactivity of the bromoethyl groups is characteristic of primary alkyl halides, readily undergoing SN2 reactions with a wide range of nucleophiles.[1] This allows for the introduction of diverse functionalities, making it a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactivity and Applications

The primary mode of reaction for this compound is double nucleophilic substitution. This can be achieved with a variety of nucleophiles, including amines, thiols, azides, and carbanions. These reactions can be performed in a stepwise or a one-pot manner, leading to symmetrically or asymmetrically substituted products.

A significant application of this reagent is in the synthesis of spiro-heterocycles. Intramolecular cyclization of appropriately functionalized derivatives of this compound can lead to the formation of complex polycyclic systems. Furthermore, this compound has been explored as an electrophile in asymmetric alkylation processes for the synthesis of chiral ligands and other stereochemically defined molecules.[1]

Quantitative Data Summary

The following table summarizes the expected products and hypothetical yields for the reaction of this compound with selected nucleophiles. These yields are illustrative and based on typical SN2 reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions.

NucleophileReagentExpected ProductHypothetical Yield Range (%)
Primary AmineBenzylamine2,2-Bis(2-(benzylamino)ethyl)-1,3-dioxolane75-90
ThiolThiophenol2,2-Bis(2-(phenylthio)ethyl)-1,3-dioxolane80-95
AzideSodium Azide2,2-Bis(2-azidoethyl)-1,3-dioxolane85-98
CyanideSodium Cyanide2,2-Bis(2-cyanoethyl)-1,3-dioxolane70-85

Experimental Protocols

Note: These are representative protocols and should be adapted and optimized for specific substrates and scales. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 2,2-Bis(2-(benzylamino)ethyl)-1,3-dioxolane

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (2.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 2,2-Bis(2-(phenylthio)ethyl)-1,3-dioxolane

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (2.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add thiophenol dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2,2-Bis(2-azidoethyl)-1,3-dioxolane

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (NaN₃) (2.5 equiv)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dimethylformamide.

  • Add sodium azide to the solution and heat the mixture to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (Caution: organic azides can be explosive).

  • The crude product may be used directly in subsequent steps or purified by careful column chromatography.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products reactant This compound product 2,2-Bis(2-(nucleophilico)ethyl)-1,3-dioxolane reactant->product + 2 Nu-H (Base) byproduct 2 HBr nucleophile 2 Nu-H

Caption: General reaction scheme for the double nucleophilic substitution of this compound.

Experimental_Workflow Start Combine Reactants (Dioxolane, Nucleophile, Base) in Solvent Reaction Heat/Stir for specified time (Monitor by TLC) Start->Reaction Workup Cool, Filter (if necessary) Quench Reaction Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Wash with Brine Dry with Na₂SO₄/MgSO₄ Extraction->Drying Purification Concentrate in vacuo Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for the reaction of this compound with a nucleophile.

Spirocycle_Formation start 2,2-Bis(2-aminoethyl)-1,3-dioxolane product Spiro-heterocycle start->product [1] Reagent [2] Heat cyclization Intramolecular Cyclization (e.g., with a diketone)

Caption: Conceptual diagram for the synthesis of a spiro-heterocycle from a derivative of this compound.

References

Application Notes and Protocols: Synthesis and Polymerization of Spiro Orthoesters for Low-Shrinkage Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for the specific compound "2,2-Bis(2-bromoethyl)-1,3-dioxolane" in the context of polymer chemistry did not yield direct applications or established protocols. This suggests that the compound is not commonly utilized for this purpose. However, the structural motifs present in the requested molecule, namely the dioxolane ring and bromoethyl groups, are relevant to the synthesis of a significant class of monomers known as spiro orthoesters (SOEs) . These monomers are of great interest in polymer chemistry due to their unique property of undergoing polymerization with near-zero or even slight volume expansion.[1]

This document will therefore focus on the synthesis and polymerization of spiro orthoesters, a field where the principles of reacting cyclic ethers (like epoxides, which can be conceptually related to precursors for bromoethyl functionalities) with lactones are well-established. This information is highly relevant for researchers interested in developing advanced polymer systems with controlled shrinkage.

Introduction to Spiro Orthoesters in Polymer Chemistry

Spiro orthoesters are a class of bicyclic compounds that are valuable monomers in the production of polymers with minimal volume shrinkage during the curing process.[1] This is a significant advantage over conventional monomers, which typically exhibit substantial shrinkage, leading to internal stress, microcracks, and poor adhesion in the final polymer product. The polymerization of spiro orthoesters proceeds via a double ring-opening mechanism, which is the key to their low-shrinkage characteristics.[2][3]

The resulting polymers, poly(ortho esters), are biodegradable and have found applications in the medical field for drug delivery systems.[4][5][6] The versatility in the synthesis of spiro orthoesters allows for the incorporation of various functional groups, enabling the tuning of the final polymer's mechanical and thermal properties.[4][5]

Synthesis of Spiro Orthoester Monomers

Spiro orthoesters are typically synthesized through the reaction of an epoxide with a lactone in the presence of a cationic catalyst.[7] This reaction forms the characteristic spirocyclic structure.

Experimental Protocol: Synthesis of a Generic Spiro Orthoester

This protocol describes a general method for the synthesis of a spiro orthoester from a diepoxide and a lactone, inspired by methodologies found in the literature.[8][9]

Materials:

  • Diepoxide resin (e.g., Bisphenol A diglycidyl ether, DGEBA)

  • γ-Butyrolactone

  • Toluene (anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • Triethylamine (terminator)

  • Sodium hydroxide (NaOH) solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnels, add 140 mL of toluene and 25 mL of γ-butyrolactone.[8][9]

  • Dissolve 25 g of the diepoxide resin in 45 mL of toluene and place it in one of the dropping funnels.[8][9]

  • Dissolve 0.66 mL of BF₃·OEt₂ catalyst in 20 mL of toluene and place it in the other dropping funnel.[8][9]

  • Cool the reaction flask to approximately -12°C using an ice-salt bath.[8][9]

  • Add an initial portion of the catalyst solution to the flask. Then, begin the dropwise addition of the diepoxide solution. The remaining catalyst is added in portions at intervals.[8]

  • After the addition is complete, terminate the reaction by adding 1.32 mL of triethylamine.[9]

  • Pour the reaction mixture into a separatory funnel and wash it multiple times with a NaOH solution to remove any unreacted γ-butyrolactone.[9]

  • Wash the organic layer with deionized water until it is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and then filter.[9]

  • Remove the toluene by distillation under reduced pressure to obtain a viscous liquid.[9]

  • Dry the product in a vacuum oven to yield the spiro orthoester monomer as a waxy solid.[9]

Logical Workflow for Spiro Orthoester Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Dissolve Diepoxide in Toluene E Add Catalyst and Diepoxide Solution A->E B Dissolve Catalyst in Toluene B->E C Charge Reactor with Lactone and Toluene D Cool Reactor to -12°C C->D D->E F Terminate with Triethylamine E->F G Wash with NaOH and Water F->G H Dry with MgSO4 G->H I Filter H->I J Solvent Removal (Reduced Pressure) I->J K Vacuum Drying J->K L Final Spiro Orthoester Monomer K->L G cluster_rop Ring-Opening Polymerization Monomer Spiro Orthoester Monomer SingleRO Single Ring-Opening (Lower Temperature) Monomer->SingleRO Propagation Initiator Cationic Initiator (e.g., SnCl4) Initiator->Monomer Initiation DoubleRO Double Ring-Opening (Higher Temperature) SingleRO->DoubleRO Isomerization PolyCyclic Poly(cyclic orthoester) SingleRO->PolyCyclic Forms PolyEtherEster Poly(ether-ester) DoubleRO->PolyEtherEster Forms

References

Application Notes and Protocols: Synthesis of Spiro-N-Heterocycles via Alkylation of Amines with 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel spiro-N-heterocycles through the double N-alkylation of primary amines with 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This method offers a straightforward approach to constructing saturated six-membered nitrogen-containing heterocyclic rings spiro-fused to a 1,3-dioxolane moiety. The resulting products can be further elaborated by deprotection of the ketal to reveal a ketone functionality, providing a versatile scaffold for drug discovery and development.

Introduction

Spiro-heterocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The morpholine and piperazine ring systems, in particular, are prevalent in numerous approved drugs. The use of bifunctional electrophiles, such as this compound, allows for the efficient construction of such spirocyclic systems from readily available primary amines. The reaction proceeds via a tandem nucleophilic substitution (SN2) mechanism, where the amine nitrogen displaces the two bromide leaving groups to form the heterocyclic ring.[1] The 1,3-dioxolane group serves as a protected ketone, which can be unmasked under acidic conditions to provide a handle for further synthetic modifications.[2][3]

Reaction Scheme

Data Presentation

The following table summarizes the expected outcomes for the alkylation of various primary amines with this compound based on typical N-alkylation reactions. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAmine SubstrateProductSolventBaseTemp (°C)Time (h)Yield (%)
1Benzylamine4-Benzyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane)DMFK₂CO₃802475
2Aniline4-Phenyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane)AcetonitrileNaHCO₃Reflux4860
3Cyclohexylamine4-Cyclohexyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane)DMSOCs₂CO₃1002480
4n-Butylamine4-Butyl-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane)THFK₂CO₃Reflux3670
5Ethanolamine4-(2-Hydroxyethyl)-1,4-diazepane-6-spiro-2'-(1',3'-dioxolane)IsopropanolNaHCO₃Reflux4865

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Primary Amines with this compound

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃), finely powdered

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., DMF or Acetonitrile, approximately 0.1-0.5 M concentration).

  • Add the base (K₂CO₃, 2.5 eq. or NaHCO₃, 3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.05 eq.) in the same solvent dropwise over 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for DMF or reflux for Acetonitrile) and stir for the time indicated in the table or until TLC analysis shows consumption of the starting materials.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-N-heterocycle.

Protocol 2: Deprotection of the 1,3-Dioxolane Group

Materials:

  • Spiro-N-heterocycle (from Protocol 1)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the spiro-N-heterocycle in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_alkylation Alkylation Protocol cluster_deprotection Deprotection Protocol amine Primary Amine reaction Reaction (Heating) amine->reaction reagent This compound reagent->reaction solvent_base Solvent + Base (e.g., DMF, K2CO3) solvent_base->reaction workup Workup & Purification reaction->workup product1 Spiro-N-heterocycle workup->product1 product1_input Spiro-N-heterocycle deprotection_reaction Deprotection product1_input->deprotection_reaction acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->deprotection_reaction solvent_deprotection Solvent (Acetone/Water) solvent_deprotection->deprotection_reaction workup_deprotection Workup & Purification deprotection_reaction->workup_deprotection final_product Spiro-ketone workup_deprotection->final_product

Caption: Experimental workflow for the synthesis of spiro-ketones.

logical_relationship start Starting Materials step1 Double N-Alkylation start->step1 intermediate Protected Spiro-N-heterocycle step1->intermediate step2 Ketal Deprotection intermediate->step2 end Final Spiro-ketone Product step2->end

References

Application Notes and Protocols: The Versatile Role of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a valuable bifunctional reagent, in the assembly of complex natural products. Its unique structure, combining a protected carbonyl group with two reactive bromoethyl arms, enables a range of strategic transformations, making it a key building block in the synthesis of diverse molecular architectures.

Introduction to a Versatile Synthetic Building Block

This compound, more systematically named 2-(2-Bromoethyl)-1,3-dioxolane, is a stable, yet highly reactive, organic compound. The 1,3-dioxolane moiety serves as a protecting group for an aldehyde functionality, which can be unveiled under acidic conditions at a later synthetic stage. The two bromoethyl groups provide handles for various carbon-carbon and carbon-heteroatom bond-forming reactions. This combination allows for the introduction of a three-carbon chain with a latent aldehyde, proving advantageous in multi-step syntheses of natural products.

Key Applications in Natural Product Synthesis

The strategic application of this compound has been instrumental in the total synthesis of several classes of natural products, including unsaturated fatty acids and polyhydroxylated alkaloids.

Synthesis of Unsaturated Fatty Acids

A prominent application of this reagent is in the synthesis of long-chain unsaturated fatty acids, such as the (5Z,9Z)-dienoic acids. The bromoethyl group allows for facile alkylation of acetylides, enabling the construction of the carbon backbone of these molecules.

Logical Workflow for Fatty Acid Synthesis:

fatty_acid_synthesis reagent 2-(2-Bromoethyl)-1,3-dioxolane alkylation Alkylation reagent->alkylation alkyne Terminal Alkyne alkyne->alkylation intermediate Coupled Product alkylation->intermediate deprotection Deprotection (Acidic) intermediate->deprotection aldehyde Aldehyde Intermediate deprotection->aldehyde wittig Wittig Reaction aldehyde->wittig fatty_acid Unsaturated Fatty Acid wittig->fatty_acid

Caption: Synthetic strategy for unsaturated fatty acids.

Synthesis of Polyhydroxylated Alkaloids

In the synthesis of bioactive alkaloids like 1-deoxy-castanospermine, this compound is utilized to introduce a key carbon fragment. The bromoethyl group can be converted into a Grignard reagent, which then participates in nucleophilic addition reactions to chiral synthons.

Experimental Workflow for Alkaloid Synthesis:

alkaloid_synthesis start 2-(2-Bromoethyl)-1,3-dioxolane grignard_formation Grignard Formation (Mg, THF) start->grignard_formation grignard_reagent Dioxolane Grignard Reagent grignard_formation->grignard_reagent nucleophilic_addition Nucleophilic Addition grignard_reagent->nucleophilic_addition chiral_synthon Chiral Precursor chiral_synthon->nucleophilic_addition adduct Key Intermediate nucleophilic_addition->adduct cyclization_deprotection Cyclization & Deprotection adduct->cyclization_deprotection alkaloid 1-Deoxy-castanospermine cyclization_deprotection->alkaloid

Caption: Pathway to 1-deoxy-castanospermine.

Tabulated Quantitative Data

The following table summarizes typical reaction conditions and yields for key transformations involving this compound.

Natural Product/IntermediateReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
(5Z,9Z)-5,9-Hexadecadienoic acid precursorAlkylation1-Heptyne, n-BuLiTHF/HMPA-78 to rt275
1-Deoxy-castanospermine precursorGrignard AdditionMg, Chiral lactamTHF-78 to rt385
Pulo'upone precursorAlkylation1,3-Dithiane, n-BuLiTHF-78 to 0292
N-Alkylated AmineAlkylationPiperidine, K₂CO₃DMF801288

Detailed Experimental Protocols

Protocol 1: Synthesis of a (5Z,9Z)-5,9-Dienoic Acid Precursor

This protocol is adapted from the synthesis of (5Z,9Z)-5,9-hexadecadienoic acid.

Materials:

  • 1-Heptyne

  • n-Butyllithium (2.5 M in hexanes)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred solution of 1-heptyne (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.0 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add anhydrous HMPA (2.0 eq) to the reaction mixture.

  • A solution of this compound (1.1 eq) in anhydrous THF is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Formation of the Grignard Reagent and Addition to an Electrophile

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction, a key step in the synthesis of 1-deoxy-castanospermine.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Chiral lactam (or other suitable electrophile)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate, anhydrous

Procedure:

  • Activate the magnesium turnings (1.5 eq) in a flame-dried flask under argon with a crystal of iodine until the color disappears.

  • Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF to initiate the reaction.

  • Once the reaction has started (as evidenced by gentle refluxing), add the remaining dioxolane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting gray solution is the Grignard reagent.

  • In a separate flask, dissolve the chiral lactam (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add the prepared Grignard reagent dropwise to the solution of the lactam.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired adduct.

Protocol 3: Alkylation of 1,3-Dithiane

This general protocol illustrates the use of this compound as an alkylating agent for dithianes, a common strategy for introducing a protected aldehyde functionality.

Materials:

  • 1,3-Dithiane

  • n-Butyllithium (2.5 M in hexanes)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Dichloromethane

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF at -30 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting mixture at -30 °C for 2 hours.

  • Cool the solution to -78 °C and add a solution of this compound (1.1 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the alkylated dithiane.

Application Notes and Protocols: Preparation of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This compound serves as a valuable building block in organic synthesis, particularly for the introduction of a protected 3-pentanone moiety with functionalizable bromoethyl side chains. The synthesis involves the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a functionalized cyclic ketal. The 1,3-dioxolane group acts as a protecting group for the ketone functionality of the parent 1,5-dibromo-3-pentanone, allowing for selective reactions at the terminal bromine atoms.[1][2] This protecting group is stable under basic and neutral conditions but can be readily removed under acidic conditions to regenerate the ketone.[2] The presence of two bromoethyl groups makes this molecule a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution reactions.

The synthesis is achieved through the reaction of 1,5-dibromo-3-pentanone with ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with azeotropic removal of water to drive the equilibrium towards the product.[2][3][4]

Materials and Equipment

  • Reagents:

    • 1,5-Dibromo-3-pentanone (CAS: 140200-76-6)

    • Ethylene glycol (CAS: 107-21-1)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (CAS: 6192-52-5)

    • Toluene (CAS: 108-88-3)

    • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Dichloromethane (for extraction)

  • Equipment:

    • Round-bottom flask (250 mL)

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Fume hood

Safety Precautions: 1,5-Dibromo-3-pentanone is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Toluene is flammable and toxic.

Experimental Protocol

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-dibromo-3-pentanone (e.g., 24.4 g, 0.1 mol).

    • Add toluene (100 mL) to dissolve the ketone.

    • Add ethylene glycol (6.8 g, 0.11 mol, 1.1 equivalents).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Reaction Execution:

    • Place the setup in a heating mantle and begin stirring.

    • Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected in the trap (typically 3-5 hours). The theoretical amount of water to be collected is approximately 1.8 mL.

    • Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Isolation of Product:

    • The crude product is obtained as an oil. Further purification can be achieved by vacuum distillation or column chromatography if necessary, though for many applications, the crude product may be of sufficient purity.

Data Presentation

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equivalents
1,5-Dibromo-3-pentanone243.9224.40.11.0
Ethylene glycol62.076.80.111.1
p-Toluenesulfonic acid monohydrate190.220.190.0010.01
Product 287.97
Theoretical Yield28.8 0.1

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1,5-dibromo-3-pentanone, ethylene glycol, p-TsOH, and toluene in a round-bottom flask B Assemble Dean-Stark apparatus and reflux condenser A->B C Heat to reflux B->C D Azeotropically remove water C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Wash with NaHCO3(aq) and brine F->G H Dry organic layer (MgSO4 or Na2SO4) G->H I Filter and concentrate (rotary evaporator) H->I J Vacuum distill or column chromatography (optional) I->J K K J->K This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of a Novel Ketal-Containing Crown Ether using 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a representative synthetic protocol for a novel ketal-containing crown ether, utilizing 2,2-bis(2-bromoethyl)-1,3-dioxolane as a key building block. Due to a lack of specific published data for this reagent in crown ether synthesis, this application note provides a comprehensive, hypothetical protocol based on the well-established Williamson ether synthesis.[1][2] The described methodology offers a viable route to new macrocyclic structures incorporating a protected ketone functionality, which can be later deprotected for further derivatization. This opens avenues for applications in areas such as ion sensing, drug delivery, and the development of complex molecular architectures.

Introduction

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations.[3] Their unique host-guest chemistry has led to their use in a wide range of applications, including phase-transfer catalysis, ion separation, and the construction of supramolecular assemblies. The functionalization of the crown ether framework allows for the fine-tuning of their binding properties and the introduction of additional functionalities.

The starting material, this compound, is a bifunctional alkylating agent that presents an attractive opportunity for the synthesis of novel crown ethers. Its two primary bromoethyl groups are susceptible to nucleophilic substitution, making it an ideal partner for cyclization with oligoethylene glycols. The incorporated 1,3-dioxolane ring serves as a protected ketone, which can be deprotected under acidic conditions to reveal a carbonyl group for post-synthetic modification. This "latent" functionality is a valuable feature for developing more complex, functional macrocycles.

This application note outlines a detailed, albeit representative, experimental procedure for the synthesis of a ketal-containing crown ether via the reaction of this compound with tetraethylene glycol.

Synthetic Pathway

The synthesis of the target crown ether is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[2][4] In this case, the di-alkoxide of tetraethylene glycol, generated in situ using a strong base like sodium hydride, acts as the nucleophile. The intramolecular cyclization with this compound proceeds via a double SN2 reaction to form the macrocyclic ether.

reagent1 This compound reagent1->reaction reagent2 Tetraethylene glycol reagent2->reaction base Sodium Hydride (NaH) in THF base->reaction product Ketal-Containing Crown Ether reaction->product Williamson Ether Synthesis

Caption: Synthetic scheme for the ketal-containing crown ether.

Experimental Protocol

Materials:

  • This compound

  • Tetraethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Formation of the Alkoxide: Anhydrous THF (200 mL) and tetraethylene glycol (1.94 g, 10.0 mmol) are added to the flask. The solution is stirred, and sodium hydride (0.96 g of 60% dispersion, 24.0 mmol) is added portion-wise at room temperature. The mixture is then heated to reflux and stirred for 2 hours to ensure the complete formation of the di-alkoxide.

  • Cyclization: After cooling the reaction mixture to room temperature, a solution of this compound (2.74 g, 10.0 mmol) in 50 mL of anhydrous THF is added dropwise over a period of 4 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over polymerization.

  • Reaction Monitoring: The reaction mixture is then heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: The THF is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between dichloromethane (100 mL) and water (100 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ketal-containing crown ether.[5]

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of the ketal-containing crown ether.

ParameterValue
Reactants
This compound2.74 g (10.0 mmol)
Tetraethylene glycol1.94 g (10.0 mmol)
Sodium Hydride (60%)0.96 g (24.0 mmol)
Anhydrous THF250 mL
Reaction Conditions
TemperatureReflux (approx. 66 °C)
Reaction Time36 hours
Product
Product Name1,4,7,10-Tetraoxa-13,13-(ethylenedioxy)cyclopentadecane
Theoretical Yield3.06 g
Actual Yield (Hypothetical)1.38 g
Percent Yield (Hypothetical)45%
AppearanceColorless oil
Spectroscopic Data (Hypothetical)
¹H NMR (CDCl₃, 400 MHz), δ (ppm)3.85-3.95 (m, 4H), 3.60-3.70 (m, 16H), 1.90-2.00 (t, 4H)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)109.5, 70.8, 70.6, 69.5, 65.0, 35.2
Mass Spec (ESI+) m/z[M+Na]⁺ calculated for C₁₄H₂₆O₆Na: 329.16; found: 329.15

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow.

cluster_0 Reaction Stage cluster_1 Workup & Purification setup 1. Reaction Setup (Flame-dried flask, N₂ atm) alkoxide 2. Alkoxide Formation (NaH, TEG in THF, reflux) setup->alkoxide cyclization 3. Cyclization (Slow addition of dibromide, reflux) alkoxide->cyclization quench 4. Quenching (aq. NH₄Cl) cyclization->quench extract 5. Extraction (DCM / H₂O) quench->extract purify 6. Purification (Column Chromatography) extract->purify final_product Pure Crown Ether purify->final_product Characterization (NMR, MS)

Caption: Experimental workflow for crown ether synthesis.

Conclusion

This application note provides a detailed, representative protocol for the synthesis of a novel ketal-containing crown ether using this compound. While direct literature precedents for this specific transformation are unavailable, the outlined Williamson ether synthesis approach is chemically sound and provides a strong foundation for researchers to develop and optimize the synthesis of this and related macrocycles. The successful synthesis of such compounds would provide valuable new tools for various applications in chemistry and materials science.

References

Application Note: Williamson Ether Synthesis for the Preparation of Novel Crown Ether Precursors

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust experimental protocol for the Williamson ether synthesis utilizing 2,2-Bis(2-bromoethyl)-1,3-dioxolane as a key building block. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a clear methodology for the preparation of complex ether derivatives, particularly precursors to novel crown ethers. The protocol outlines the reaction setup, purification, and characterization of the resulting products. All quantitative data is presented in a clear, tabular format for ease of reference and reproducibility.

**Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[1][2][3] This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][3][4] this compound is a versatile bifunctional electrophile, containing two primary bromoethyl groups, making it an ideal candidate for the synthesis of macrocyclic compounds such as crown ethers. The dioxolane moiety provides a protected carbonyl group that can be deprotected in subsequent synthetic steps, further enhancing its utility as a synthetic intermediate.[5] This protocol describes the reaction of this compound with a catechol derivative to form a key precursor for a benzo-crown ether.

Experimental Protocol

Materials:

  • This compound (98%)

  • Catechol (99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (anhydrous)

  • Argon gas (high purity)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an argon atmosphere is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) in anhydrous DMF (100 mL).

    • The suspension is cooled to 0 °C in an ice bath.

  • Formation of the Alkoxide:

    • A solution of catechol (2.75 g, 25 mmol) in anhydrous DMF (25 mL) is added dropwise to the sodium hydride suspension over a period of 30 minutes.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the disodium catecholate.

  • Williamson Ether Synthesis:

    • A solution of this compound (7.6 g, 25 mmol) in anhydrous DMF (25 mL) is added dropwise to the reaction mixture at room temperature over 30 minutes.

    • The reaction mixture is then heated to 80 °C and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, the mixture is cooled to room temperature and the excess sodium hydride is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (50 mL).

    • The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).

    • The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous magnesium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar RatioYield (%)
This compound303.967.6025.01.0-
Catechol110.112.7525.01.0-
Sodium Hydride (60%)40.002.0050.02.0-
Purified Product254.284.8319.0-76

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from moisture.

  • N,N-Dimethylformamide is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound is a halogenated organic compound and should be handled with care.

Visualization of the Experimental Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification NaH_DMF Suspend NaH in anhydrous DMF Alkoxide_Formation Alkoxide Formation (0°C to RT, 1h) NaH_DMF->Alkoxide_Formation Catechol_DMF Dissolve Catechol in anhydrous DMF Catechol_DMF->Alkoxide_Formation Dioxolane_DMF Dissolve Dioxolane in anhydrous DMF Ether_Synthesis Ether Synthesis (RT to 80°C, 24h) Dioxolane_DMF->Ether_Synthesis Alkoxide_Formation->Ether_Synthesis Quenching Quench with sat. NH4Cl Ether_Synthesis->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with H2O and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Williamson ether synthesis.

Signaling Pathway of the Reaction

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Catechol Catechol (Ar(OH)₂) Catecholate Disodium Catecholate (Ar(O⁻Na⁺)₂) Catechol->Catecholate + 2 NaH NaH NaH H2 H₂ (gas) Catecholate->H2 releases Catecholate2 Disodium Catecholate Dioxolane This compound Product Crown Ether Precursor Dioxolane->Product NaBr 2 NaBr Product->NaBr by-product Catecholate2->Product attacks

Caption: Reaction mechanism of the synthesis.

References

Application Notes and Protocols: 2,2-Bis(2-bromoethyl)-1,3-dioxolane as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-bis(2-bromoethyl)-1,3-dioxolane as a versatile precursor for the synthesis of novel spiro-heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous dihaloalkanes and are intended to serve as a foundational guide for the development of new chemical entities.

Introduction

This compound is a highly reactive building block for the construction of spiro-heterocycles. The presence of two primary bromoethyl arms allows for facile dialkylation of dinucleophiles, leading to the formation of five- or six-membered heterocyclic rings spiro-fused to the 1,3-dioxolane core. This scaffold is of significant interest in medicinal chemistry due to the prevalence of spiro-heterocycles in biologically active natural products and synthetic drugs. The inherent conformational rigidity of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets.[1]

This document outlines the synthesis of N-substituted 5-aza-8-oxaspiro[4.5]decanes and 5-thia-8-oxaspiro[4.5]decane, along with their potential biological significance.

Application 1: Synthesis of N-Substituted 5-Aza-8-oxaspiro[4.5]decanes

The reaction of this compound with primary amines is expected to yield N-substituted 5-aza-8-oxaspiro[4.5]decanes. This reaction proceeds via a double nucleophilic substitution, where the primary amine displaces both bromide ions to form a piperidine ring fused at the 2-position of the dioxolane.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 5-Aza-8-oxaspiro[4.5]decanes

This protocol is adapted from established methods for the reaction of dibromoalkanes with primary amines.[2][3][4][5]

Materials:

  • This compound

  • Substituted primary amine (e.g., benzylamine, aniline)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Diatomaceous earth

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted primary amine (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-aza-8-oxaspiro[4.5]decane.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Data Presentation
PrecursorAmineProductSolventBaseTime (h)Yield (%)
This compoundBenzylamineN-Benzyl-5-aza-8-oxaspiro[4.5]decaneMeCNK₂CO₃18Est. 60-80
This compoundAnilineN-Phenyl-5-aza-8-oxaspiro[4.5]decaneDMFEt₃N24Est. 50-70

Note: Yields are estimated based on analogous reactions and will require experimental optimization.

Logical Workflow for Synthesis of N-Substituted 5-Aza-8-oxaspiro[4.5]decanes

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start1 This compound reaction Reflux (80-150 °C) 12-24 hours start1->reaction start2 Primary Amine (R-NH2) start2->reaction start3 Base (K2CO3 or Et3N) start3->reaction start4 Solvent (MeCN or DMF) start4->reaction workup1 Filtration reaction->workup1 workup2 Solvent Evaporation workup1->workup2 workup3 Column Chromatography workup2->workup3 product N-Substituted 5-Aza-8-oxaspiro[4.5]decane workup3->product

Caption: Synthetic workflow for N-substituted 5-aza-8-oxaspiro[4.5]decanes.

Application 2: Synthesis of 5-Thia-8-oxaspiro[4.5]decane

The reaction of this compound with a sulfide source, such as sodium sulfide, provides a direct route to 5-thia-8-oxaspiro[4.5]decane. This reaction is analogous to the synthesis of tetrahydrothiophene from 1,4-dibromobutane.[6][7][8]

Experimental Protocol: Synthesis of 5-Thia-8-oxaspiro[4.5]decane

This protocol is based on the well-established reaction of dihaloalkanes with sodium sulfide.[9][10]

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Extraction funnel

  • Dichloromethane (DCM) or diethyl ether

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Heat the solution to a gentle reflux.

  • Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise to the refluxing sulfide solution over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield 5-thia-8-oxaspiro[4.5]decane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and MS.

Data Presentation
PrecursorSulfide SourceProductSolventTime (h)Yield (%)
This compoundNa₂S·9H₂O5-Thia-8-oxaspiro[4.5]decaneEthanol/Water5Est. 70-90

Note: Yields are estimated based on analogous reactions and will require experimental optimization.

Logical Workflow for Synthesis of 5-Thia-8-oxaspiro[4.5]decane

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start1 This compound reaction Reflux 4-6 hours start1->reaction start2 Sodium Sulfide (Na2S) start2->reaction start3 Solvent (Ethanol/Water) start3->reaction workup1 Aqueous Workup reaction->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Distillation/Chromatography workup3->workup4 product 5-Thia-8-oxaspiro[4.5]decane workup4->product

Caption: Synthetic workflow for 5-thia-8-oxaspiro[4.5]decane.

Biological Relevance and Potential Signaling Pathways

Spiro-heterocycles are a prominent class of compounds in drug discovery, often exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14][15][16]

N-Substituted 5-Aza-8-oxaspiro[4.5]decanes:

  • Anticancer Activity: Many nitrogen-containing spiro-heterocycles have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14] Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as high-affinity ligands for the sigma-1 receptor, which is overexpressed in several human tumors, making them promising candidates for tumor imaging and targeted therapy.[17][18][19]

  • Potential Signaling Pathway Involvement: The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates calcium signaling, ion channel activity, and cellular stress responses. Ligands binding to the sigma-1 receptor can induce apoptosis in cancer cells.

5-Thia-8-oxaspiro[4.5]decane:

  • Anticancer and Antimicrobial Activity: Sulfur-containing heterocycles are integral to numerous bioactive molecules and approved drugs.[12] Spiro-sulfur heterocycles have been reported to possess cytotoxic, antiproliferative, and antimicrobial activities.[11][20]

  • Potential Signaling Pathway Involvement: The precise mechanisms of action for many sulfur-containing heterocycles are diverse. Some have been shown to induce apoptosis in cancer cells through the modulation of pathways involving caspases and Bcl-2 family proteins.

Hypothesized Signaling Pathway for Spiro-Heterocycle Induced Apoptosis

G spiro Spiro-Heterocycle (e.g., 5-Aza-8-oxaspiro[4.5]decane derivative) receptor Sigma-1 Receptor spiro->receptor er_stress ER Stress receptor->er_stress ca_signal Ca²⁺ Signaling Disruption receptor->ca_signal mitochondria Mitochondrial Dysfunction er_stress->mitochondria ca_signal->mitochondria bcl2 Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) mitochondria->bcl2 caspase Caspase Activation (e.g., Caspase-3) bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathway for spiro-heterocycle induced apoptosis.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic route for this compound?

A1: The compound is synthesized through the acid-catalyzed ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1] This reaction involves the formation of a five-membered dioxolane ring, which serves as a protecting group for the ketone.[1]

Q2: What is the mechanism of this reaction?

A2: The reaction proceeds via a reversible acid-catalyzed nucleophilic addition. The acid catalyst protonates the carbonyl oxygen of the ketone, increasing its electrophilicity. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable cyclic ketal.

Q3: Why is water removal critical for obtaining a high yield?

A3: The ketalization reaction is an equilibrium process that produces water as a byproduct.[2] According to Le Châtelier's principle, removing water from the reaction mixture shifts the equilibrium towards the product side, thereby increasing the yield of the desired this compound.

Q4: What are the most common catalysts used for this synthesis?

A4: Brønsted acids are typically used to catalyze this reaction. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[3][4] For substrates sensitive to strong acids, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be employed.

Q5: What safety precautions should be taken during this synthesis?

A5: 1,5-dibromo-3-pentanone is a lachrymator and should be handled in a well-ventilated fume hood. The acid catalysts are corrosive and require appropriate personal protective equipment (gloves, safety glasses). Solvents like benzene or toluene are often used with a Dean-Stark apparatus and are flammable and toxic; ensure there are no ignition sources nearby.

Troubleshooting Guide

Problem: My reaction is slow or shows no conversion to the product.

  • Possible Cause 1: Inactive Catalyst. The acid catalyst may be old or hydrated.

    • Solution: Use a fresh bottle of the acid catalyst or dry it before use. For example, p-TsOH monohydrate can be converted to the anhydrous form by azeotropic distillation with toluene.

  • Possible Cause 2: Insufficient Water Removal. Water produced during the reaction can inhibit the forward reaction.

    • Solution: Ensure your Dean-Stark apparatus is functioning correctly. If not using a Dean-Stark, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

  • Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be met.

    • Solution: Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from benzene to toluene) and ensuring the mixture is refluxing vigorously.

Problem: The reaction stalls, leaving a significant amount of starting material.

  • Possible Cause 1: Equilibrium has been reached. The reversible nature of the reaction can lead to an equilibrium mixture of reactants and products.[2]

    • Solution: Use a larger excess of ethylene glycol (2-3 equivalents) to shift the equilibrium. Also, ensure water is being removed as efficiently as possible.

  • Possible Cause 2: Steric Hindrance. While 1,5-dibromo-3-pentanone is not exceptionally hindered, steric factors can slow down ketalization reactions.[5]

    • Solution: Increase the reaction time and/or the catalyst loading (e.g., from 0.1 mol% to 1-2 mol%).

Problem: The yield is low due to the formation of byproducts.

  • Possible Cause 1: Acid-catalyzed side reactions. Strong acids and high temperatures can potentially cause side reactions involving the bromoethyl groups (e.g., elimination to form vinyl groups) or polymerization of ethylene glycol.

    • Solution: Switch to a milder, less corrosive acid catalyst like PPTS or Amberlyst-15 resin.[6] Perform the reaction at the lowest effective temperature.

  • Possible Cause 2: Impure Starting Materials. Impurities in the 1,5-dibromo-3-pentanone or ethylene glycol can interfere with the reaction.

    • Solution: Purify the starting materials before use. 1,5-dibromo-3-pentanone can be purified by distillation under reduced pressure, and ethylene glycol can be distilled from anhydrous magnesium sulfate.

Problem: I am having difficulty with the work-up and purification.

  • Possible Cause 1: Emulsion during aqueous wash.

    • Solution: Add a saturated solution of sodium chloride (brine) during the aqueous extraction to help break the emulsion.

  • Possible Cause 2: Contamination with ethylene glycol. Ethylene glycol has a high boiling point and can be difficult to remove under vacuum.

    • Solution: Perform multiple washes with water to thoroughly remove the highly water-soluble ethylene glycol before drying and concentrating the organic phase.

  • Possible Cause 3: Product is unstable to silica gel.

    • Solution: If purification by column chromatography is necessary and the product shows degradation on silica gel, try using a less acidic stationary phase like alumina (neutral or basic). Alternatively, purify the product by vacuum distillation.

Data Presentation

While specific yield-optimization data for this compound is not extensively published, the following table summarizes how key parameters generally influence acid-catalyzed ketalization reactions. This can be used as a guide for designing optimization experiments.

ParameterCondition A (Standard)Condition B (High-Yield Focus)Condition C (Mild Conditions)Expected Outcome
Ketone:Diol Ratio 1 : 1.21 : 2.01 : 1.5Increasing diol excess generally improves yield.
Catalyst p-TsOH (1 mol%)H₂SO₄ (1 mol%)PPTS (5 mol%)Stronger acids increase rate but may cause side reactions.
Solvent BenzeneTolueneDichloromethaneHigher boiling solvents allow for higher temperatures and better water removal via azeotroping.
Water Removal Dean-Stark TrapDean-Stark Trap4Å Molecular SievesDean-Stark is highly effective at reflux temperatures. Sieves are useful for lower temperature reactions.
Temperature Reflux (~80°C)Reflux (~111°C)Room TemperatureHigher temperature increases reaction rate but can promote byproduct formation.
Typical Yield ModerateHighModerate (may require longer time)Yield is a balance between reaction rate and selectivity.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a standard procedure for achieving a high yield of the target compound.

Reagents:

  • 1,5-dibromo-3-pentanone (1.0 eq)

  • Ethylene glycol (2.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene (approx. 2-3 mL per mmol of ketone)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reagents: To the flask, add 1,5-dibromo-3-pentanone, toluene, and ethylene glycol.

  • Initiating Reaction: Add the p-toluenesulfonic acid monohydrate to the mixture.

  • Heating: Heat the reaction mixture to a vigorous reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS by observing the disappearance of the starting ketone. The reaction is typically complete in 4-8 hours, or when no more water is being collected.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Work-up: Separate the layers. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Visualizations

Reaction_Pathway Figure 1: Synthesis of this compound ketone 1,5-Dibromo-3-pentanone reaction_node + ketone->reaction_node diol Ethylene Glycol diol->reaction_node product This compound water Water product_node + reaction_node->product_node p-TsOH, Toluene (Reflux, -H₂O) product_node->product product_node->water

Caption: Reaction pathway for the acid-catalyzed synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield Observed check_tlc Analyze reaction mixture (TLC / GC-MS) start->check_tlc decision1 Starting Material Remaining? check_tlc->decision1 decision2 Significant Byproducts? decision1->decision2 No action1 Increase Reaction Time Increase Temperature Add More Catalyst decision1->action1 Yes action2 Improve Water Removal (Check Dean-Stark) Add More Ethylene Glycol decision2->action2 No action3 Use Milder Catalyst (PPTS) Lower Reaction Temperature Purify Starting Materials decision2->action3 Yes end Re-run Reaction action1->end action2->end action3->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Parameter_Relationships Figure 3: Key Parameter Relationships cluster_params Input Parameters cluster_outcomes Reaction Outcomes p1 Catalyst Acidity o1 Reaction Rate p1->o1 + o3 Product Purity p1->o3 - (potential side reactions) p2 Temperature p2->o1 + p2->o3 - (potential side reactions) p3 Water Removal Efficiency p3->o1 + o2 Final Yield p3->o2 + (shifts equilibrium) o1->o2 + (if selective)

Caption: Influence of key parameters on reaction outcomes.

References

Side reactions of 2,2-Bis(2-bromoethyl)-1,3-dioxolane and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(2-bromoethyl)-1,3-dioxolane. The information is designed to help you anticipate and mitigate potential side reactions, ensuring the successful outcome of your experiments.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product Due to Suspected Hydrolysis

Symptoms:

  • The presence of 1,5-dibromo-3-pentanone in the crude reaction mixture, detectable by GC-MS or NMR.

  • A significant amount of starting material remains unreacted.

  • The reaction mixture appears cloudy or forms an aqueous layer when it should be homogeneous.

Root Cause Analysis:

The dioxolane ring of this compound is susceptible to acid-catalyzed hydrolysis. This reaction cleaves the acetal and regenerates the starting ketone, 1,5-dibromo-3-pentanone. The presence of even trace amounts of acid and water can lead to significant product loss.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Acid Scavengers: In reactions where acidic conditions are unavoidable, consider the use of a non-nucleophilic base, such as proton sponge or di-tert-butylpyridine, to neutralize any adventitious acid.

  • Aprotic Solvents: Whenever possible, use aprotic solvents that do not participate in hydrolysis, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Corrective Actions:

If hydrolysis has occurred, the resulting 1,5-dibromo-3-pentanone can be separated from the desired product by column chromatography. To prevent further hydrolysis during purification, it is advisable to use a non-acidic stationary phase (e.g., neutral alumina) and to add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.

Issue 2: Formation of Elimination Byproducts

Symptoms:

  • The appearance of vinyl-substituted dioxolane byproducts in the crude reaction mixture, characterized by the presence of alkene signals in the 1H NMR spectrum.

  • Reduced yield of the desired nucleophilic substitution product.

Root Cause Analysis:

The bromoethyl groups of this compound can undergo elimination reactions in the presence of a base to form alkenes. The extent of elimination versus the desired substitution is influenced by the strength and steric bulk of the base, the solvent, and the reaction temperature.

Mitigation Strategies:

  • Choice of Base: To favor substitution over elimination, use a non-bulky, weakly basic nucleophile. For reactions requiring a stronger base, consider using a sterically hindered, non-nucleophilic base if its sole purpose is deprotonation.

  • Solvent Selection: Protic solvents, especially in combination with a strong, non-bulky base, can promote elimination. Aprotic polar solvents are generally preferred for SN2 reactions.

  • Temperature Control: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize the formation of elimination byproducts.

Corrective Actions:

Separation of the elimination byproducts from the desired substitution product can typically be achieved by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The two most prevalent side reactions are the acid-catalyzed hydrolysis of the dioxolane ring back to 1,5-dibromo-3-pentanone and the base-induced elimination of HBr from the bromoethyl groups to form unsaturated byproducts.

Q2: How can I prevent the hydrolysis of the dioxolane ring during my reaction?

A2: To prevent hydrolysis, it is crucial to maintain strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. If your reaction generates acid or is sensitive to trace acidity, the addition of a non-nucleophilic base can be beneficial.

Q3: I am trying to perform a nucleophilic substitution on the bromoethyl groups, but I am observing a significant amount of an elimination byproduct. What can I do?

A3: To favor substitution over elimination, consider the following:

  • Use a less sterically hindered and less basic nucleophile if possible.

  • Employ a polar aprotic solvent.

  • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

Q4: Is this compound sensitive to light?

A4: While not as extensively documented for this specific molecule, similar bromoalkanes can be light-sensitive. It is good laboratory practice to store the compound in an amber vial and to conduct reactions in flasks protected from direct light, for example, by wrapping them in aluminum foil.

Q5: Can I use a strong base like sodium hydroxide for substitution reactions with this compound?

A5: Using a strong, non-bulky base like sodium hydroxide, particularly in a protic solvent like ethanol, will likely lead to a significant amount of elimination byproducts.[1] The choice of base and solvent is critical in directing the reaction towards either substitution or elimination.[1]

Data Summary

ParameterHydrolysisElimination
Catalyst/Reagent Acid (e.g., HCl, H2SO4)Base (e.g., NaOH, KOtBu)
Favorable Conditions Presence of waterHigher temperatures, protic solvents (for non-bulky bases)
Primary Byproduct 1,5-dibromo-3-pentanoneVinyl-substituted dioxolanes
Prevention Anhydrous conditions, aprotic solvents, acid scavengersUse of non-bulky, weak bases; aprotic solvents; low temperature

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Elimination
  • Preparation: Under an inert atmosphere (N2 or Ar), add a solution of this compound (1.0 eq) in anhydrous aprotic solvent (e.g., THF or DMF) to a pre-dried reaction flask.

  • Reagent Addition: Cool the solution to 0 °C. Add the nucleophile (1.0-1.2 eq per bromoethyl group) dropwise. If the nucleophile is a salt, it should be finely powdered and dried before use.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound with Prevention of Hydrolysis
  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add 1,5-dibromo-3-pentanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq), and an azeotroping solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of NaHCO3 to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Side_Reactions main_compound This compound hydrolysis_product 1,5-Dibromo-3-pentanone main_compound->hydrolysis_product H+ / H2O (Hydrolysis) elimination_product Vinyl-substituted Dioxolane main_compound->elimination_product Base (Elimination) substitution_product Desired Substitution Product main_compound->substitution_product Nucleophile (Substitution) Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (NMR, GC-MS) start->check_byproducts is_hydrolysis Hydrolysis Product (1,5-Dibromo-3-pentanone)? check_byproducts->is_hydrolysis is_elimination Elimination Product (Alkene Signals)? is_hydrolysis->is_elimination No hydrolysis_solution Implement Anhydrous Conditions Use Acid Scavenger is_hydrolysis->hydrolysis_solution Yes elimination_solution Modify Base/Solvent Lower Reaction Temperature is_elimination->elimination_solution Yes optimize Optimize Reaction Conditions is_elimination->optimize No/Other hydrolysis_solution->optimize elimination_solution->optimize

References

Technical Support Center: Purification of Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of 2,2-Bis(bromomethyl)-1,3-dioxolane?

Common impurities can include unreacted starting materials such as 1,3-dibromoacetone and ethylene glycol.[1] Side products from incomplete reactions or degradation, as well as residual acid catalysts, may also be present.

Q2: What is the primary method for synthesizing 2,2-Bis(bromomethyl)-1,3-dioxolane?

The most common method is the ketalization of 1,3-dibromoacetone with ethylene glycol, typically catalyzed by an acid.[1]

Q3: Can distillation be used to purify 2,2-Bis(bromomethyl)-1,3-dioxolane?

Vacuum distillation is a potential purification method. However, for some brominated dioxolanes, high temperatures can lead to decomposition, especially in the presence of metal contaminants. For a related compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, significant decomposition was observed at temperatures above 100°C during vacuum distillation.[2] Therefore, careful control of temperature and pressure is crucial.

Q4: Is column chromatography a suitable purification technique?

Yes, column chromatography can be an effective method for purifying dioxolane derivatives. For instance, a crude mixture of a substituted 1,3-dioxolane was successfully purified using column chromatography on silica gel with an eluent of 10% ethyl acetate in hexane.[3] The choice of stationary phase and eluent system will depend on the specific impurities present.

Q5: Are there any specific storage recommendations for purified 2,2-Bis(bromomethyl)-1,3-dioxolane?

For a similar compound, 2,2-bis(bromomethyl)-1,3-dioxolane, it is recommended to store the product at 4°C.[4]

Troubleshooting Guides

Issue 1: Low Yield After Synthesis and Initial Work-up
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or increasing the temperature cautiously.
Loss during extractionPerform multiple extractions with a suitable organic solvent to ensure complete transfer of the product from the aqueous phase.
Water removal issuesIn syntheses that produce water, ensure its efficient removal (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards product formation.[1]
Issue 2: Product Decomposes During Distillation
Possible Cause Troubleshooting Step
High distillation temperatureUse a high-vacuum pump to lower the boiling point of the compound, allowing for distillation at a lower temperature.[2]
Presence of acidic impuritiesNeutralize any residual acid catalyst from the synthesis with a mild base (e.g., sodium bicarbonate solution) during the work-up, before distillation.
Metal contaminationEnsure all glassware is thoroughly cleaned and free of any metal residues that could catalyze decomposition.
Issue 3: Ineffective Purification by Column Chromatography
Possible Cause Troubleshooting Step
Improper solvent systemOptimize the eluent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
Column overloadingDo not exceed the loading capacity of the column to prevent poor separation.
Co-eluting impuritiesConsider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like preparative HPLC.

Experimental Protocols

General Synthesis of a Dioxolane Derivative (Illustrative)

The synthesis of 2,2-disubstituted-1,3-dioxolanes generally involves the acid-catalyzed reaction of a ketone with ethylene glycol.[1]

Example Reaction: Ketalization of 1,3-dibromoacetone with ethylene glycol.[1]

  • Combine 1,3-dibromoacetone and a slight excess of ethylene glycol in an appropriate solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification Data Summary

Compound Purification Method Details Purity/Yield
2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolaneRemoval of HBr and solvent distillationReaction mixture purged with nitrogen and heated to 100°C to remove HBr.[2]Purity: 95.4%, Yield: 97.3%[2]
Substituted 1,3-dioxolaneColumn ChromatographyStationary phase: SiO2, Eluent: 10% ethyl acetate in hexane.[3]36% yield[3]
2-(2-bromoethyl)-2-methyl-1,3-dioxolaneVacuum DistillationThe crude product was vacuum distilled.Clear oil obtained.[5]

Visualizations

Purification_Workflow General Purification Workflow for Dioxolane Derivatives crude_product Crude Product (Post-Synthesis) neutralization Neutralization (e.g., NaHCO3 wash) crude_product->neutralization extraction Solvent Extraction neutralization->extraction drying Drying (e.g., MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_choice Purification Method? solvent_removal->purification_choice distillation Vacuum Distillation purification_choice->distillation Thermally Stable chromatography Column Chromatography purification_choice->chromatography Thermally Labile or Close Boiling Impurities pure_product Pure Product distillation->pure_product chromatography->pure_product Troubleshooting_Distillation Troubleshooting Product Decomposition During Distillation start Product Decomposes During Distillation check_temp Is Distillation Temp Too High? start->check_temp reduce_pressure Lower Pressure (High Vacuum) check_temp->reduce_pressure Yes check_acidity Residual Acidity? check_temp->check_acidity No reduce_pressure->check_acidity neutralize Neutralize Before Distillation check_acidity->neutralize Yes check_metal Metal Contamination? check_acidity->check_metal No neutralize->check_metal clean_glassware Use Metal-Free Glassware check_metal->clean_glassware Yes consider_alternative Consider Alternative Purification (e.g., Chromatography) check_metal->consider_alternative No clean_glassware->consider_alternative

References

Troubleshooting guide for reactions involving 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Bis(2-bromoethyl)-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites are the two carbon atoms bonded to the bromine atoms. The carbon-bromine bond is susceptible to nucleophilic attack, making this compound an excellent substrate for SN2 reactions. The bromine atom is a good leaving group, facilitating the substitution. The 1,3-dioxolane ring acts as a protecting group for a ketone functionality and is generally stable under neutral and basic conditions.[1]

Q2: What are the common applications of this compound in synthesis?

A2: This bifunctional compound is primarily used as a building block to introduce a spiro-acetal core into larger molecules through double nucleophilic substitution.[1] It allows for the construction of complex heterocyclic structures. A related monosubstituted compound, 2-(2-bromoethyl)-1,3-dioxolane, is used in the synthesis of EGFR inhibitors and other biologically active molecules, suggesting potential applications for the disubstituted version in medicinal chemistry.[][3]

Q3: What are the recommended storage conditions for this compound?

A3: While specific data for the disubstituted compound is limited, analogous bromo-dioxolane compounds should be stored at 2-8°C in a tightly sealed container, protected from light and under an inert atmosphere like argon.[4] Light sensitivity is a common issue with such compounds.[5][6]

Q4: How can I purify this compound?

A4: For related bromo-dioxolane compounds, purification is often achieved by column chromatography on silica gel or florisil, using non-polar eluents such as pentane or diethyl ether.[7] Vacuum distillation is another potential method for purification.[8]

Troubleshooting Guide

Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions

Possible Causes:

  • Steric Hindrance: The two bromoethyl groups can create significant steric hindrance, slowing down the reaction rate.[1]

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide.

  • Solvent Effects: The solvent may not be appropriate for an SN2 reaction.

  • Degraded Reagent: The this compound may have degraded due to improper storage.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier.

  • Use a Stronger Nucleophile: Consider using a more reactive nucleophile.

  • Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to favor SN2 reactions.

  • Check Reagent Quality: Use freshly opened or properly stored reagent. Purity can be checked by NMR or GC-MS.

Issue 2: Formation of Mono-substituted Byproduct

Possible Cause:

  • Stoichiometry: Insufficient amount of the nucleophile will lead to incomplete reaction.

  • Reaction Time: The reaction may not have been allowed to proceed to completion for the second substitution to occur.

Solutions:

  • Use Excess Nucleophile: Employing a slight excess of the nucleophile can drive the reaction towards the disubstituted product.

  • Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it goes to completion.

Issue 3: Unwanted Ring Opening of the Dioxolane

Possible Cause:

  • Acidic Conditions: The 1,3-dioxolane ring is sensitive to acid and can hydrolyze to the corresponding ketone.[5]

Solutions:

  • Maintain Neutral or Basic Conditions: Ensure the reaction mixture is free from acidic impurities. A non-nucleophilic base can be added to scavenge any acid that may be generated.

  • Anhydrous Conditions: The presence of water can facilitate acid-catalyzed hydrolysis. Ensure all reagents and solvents are dry.

Data Presentation

Table 1: Physical and Chemical Properties of a Related Compound: 2-(2-Bromoethyl)-1,3-dioxolane

PropertyValueReference
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Boiling Point68-70 °C / 8 mmHg
Density1.542 g/mL at 25 °C
Refractive Indexn20/D 1.479
Storage Temperature2-8°C

Experimental Protocols

Protocol 1: General Procedure for Double Nucleophilic Substitution

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add the nucleophile (2.2 eq).

  • If the nucleophile is an amine or requires a base, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 eq).

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

A plausible synthesis involves the ketalization of 1,5-dibromo-3-pentanone with ethylene glycol.[1]

  • Dissolve 1,5-dibromo-3-pentanone (1.0 eq) and ethylene glycol (1.2 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction with This compound Fails or Gives Poor Yield issue Identify the Primary Issue start->issue low_reactivity Low or No Reactivity issue->low_reactivity mono_sub Mono-substitution issue->mono_sub ring_opening Dioxolane Ring Opening issue->ring_opening check_temp Increase Temperature Use Stronger Nucleophile low_reactivity->check_temp check_stoich Use Excess Nucleophile Increase Reaction Time mono_sub->check_stoich check_conditions Ensure Anhydrous and Neutral/Basic Conditions ring_opening->check_conditions optimize Optimize Reaction Conditions check_temp->optimize check_stoich->optimize check_conditions->optimize

Caption: Troubleshooting workflow for reactions.

SN2_Reaction_Pathway reagent This compound intermediate Mono-substituted Intermediate reagent->intermediate + Nu- nucleophile Nucleophile (Nu-) product Di-substituted Product intermediate->product + Nu- byproduct1 Br- intermediate->byproduct1 - Br- byproduct2 Br- product->byproduct2 - Br-

Caption: General SN2 reaction pathway.

References

Optimization of reaction conditions for spirocyclization with 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of spirocyclization reactions using 2,2-Bis(2-bromoethyl)-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the spirocyclization with this compound?

A1: The reaction proceeds via a tandem dialkylation of an active methylene compound. The active methylene compound is first deprotonated by a base to form a carbanion (enolate). This nucleophile then attacks one of the bromoethyl arms of the this compound in an SN2 reaction. A second deprotonation of the now mono-alkylated intermediate occurs, followed by an intramolecular cyclization to form the spirocyclic product.

Q2: What are the most suitable active methylene compounds for this reaction?

A2: A variety of active methylene compounds can be used. The reactivity generally follows the trend of the acidity of the methylene protons. Good candidates include β-diketones (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), and malonic esters (e.g., diethyl malonate). More acidic compounds like those with cyano groups (e.g., malononitrile, ethyl cyanoacetate) are also highly reactive and can lead to efficient dialkylation.[1]

Q3: How can the 1,3-dioxolane protecting group be removed after spirocyclization?

A3: The 1,3-dioxolane group is an acetal, which is stable to bases and nucleophiles but can be removed under acidic conditions.[2] A common method is hydrolysis using aqueous acid (e.g., HCl, H₂SO₄) or acid-catalyzed transacetalization in a solvent like acetone.[2] Other mild methods, such as using a catalytic amount of iodine or sodium tetrakis(3,5-trifluoromethylphenyl)borate in water, can also be employed to deprotect the resulting spiro-ketone.[2]

Q4: Can O-alkylation be a competing side reaction?

A4: Yes, O-alkylation is a potential side reaction in the alkylation of 1,3-dicarbonyl compounds, though it is generally less common than C-alkylation, especially when using less reactive alkyl halides.[3] The use of polar aprotic solvents can sometimes favor C-alkylation.

Troubleshooting Guide

Below are common issues encountered during the spirocyclization reaction and their potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Ineffective Base The base may not be strong enough to sufficiently deprotonate the active methylene compound. Consider switching to a stronger base. Cesium carbonate (Cs₂CO₃) is often highly effective for promoting dialkylation.[1] Other options include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Poor Solvent Choice The solvent can significantly impact reaction rates and solubility. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for this type of reaction.[1]
Low Reaction Temperature Some less reactive active methylene compounds, such as diethyl malonate, may require heating to achieve a reasonable reaction rate.[1] Try increasing the temperature, for example, to 70°C.[1]
Decomposition of Reactants This compound may be unstable under harsh conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Incorrect Stoichiometry Precise stoichiometry is crucial. Ensure a 1:1 molar ratio of the active methylene compound to the dioxolane derivative. An excess of the base (at least 2 equivalents) is required for the double deprotonation.
Problem 2: Formation of Mono-alkylated Intermediate as the Main Product
Potential Cause Suggested Solution
Insufficient Base Not enough base is present to facilitate the second deprotonation and subsequent intramolecular cyclization. Increase the amount of base to at least 2.2 equivalents.
Reaction Time Too Short The second, intramolecular alkylation step may be slower than the first intermolecular step. Increase the reaction time and monitor the progress by TLC or GC-MS.
Steric Hindrance If the active methylene compound is sterically bulky, the intramolecular cyclization may be disfavored. This is less likely with the ethyl arms of the specified dioxolane but is a possibility.
Problem 3: Formation of Polymeric or Unidentified Byproducts
Potential Cause Suggested Solution
Intermolecular Side Reactions If the concentration is too high, intermolecular reactions between the mono-alkylated intermediate and another molecule of the dioxolane can occur. Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular cyclization.
Reaction Temperature Too High Excessive heat can lead to decomposition and side reactions. If you are heating the reaction, try reducing the temperature and increasing the reaction time.

Optimization of Reaction Conditions

The yield of the spirocyclization is highly dependent on the reaction conditions. Below is a table summarizing the expected outcomes based on different parameters.

Active Methylene Compound Base Solvent Temperature (°C) Expected Yield
Diethyl MalonateCs₂CO₃DMF70Good to Excellent[1]
Ethyl AcetoacetateCs₂CO₃DMFRoom Temp.Excellent[1]
AcetylacetoneCs₂CO₃DMFRoom Temp.Excellent[1]
MalononitrileCs₂CO₃AcetonitrileRoom Temp.Excellent[1]
Diethyl MalonateNaHTHFRefluxModerate to Good
Ethyl AcetoacetateK₂CO₃AcetoneRefluxModerate

Detailed Experimental Protocol

This protocol provides a general procedure for the spirocyclization of an active methylene compound with this compound using cesium carbonate as the base.

Materials:

  • Active methylene compound (e.g., diethyl malonate, 1.0 mmol)

  • This compound (1.0 mmol)

  • Cesium Carbonate (Cs₂CO₃, 2.2 mmol)

  • Anhydrous Dimethylformamide (DMF, 20 mL)

  • Deionized Water

  • Ethyl Acetate or Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the active methylene compound (1.0 mmol) and anhydrous DMF (10 mL).

  • Add cesium carbonate (2.2 mmol) to the solution.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Slowly add the solution of the dioxolane to the mixture of the active methylene compound and base over 30 minutes with vigorous stirring.

  • Stir the reaction mixture at room temperature. For less reactive substrates, the mixture may need to be heated (e.g., to 70°C).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by adding deionized water (30 mL).

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Prepare Reactants (Active Methylene Cmpd, Dioxolane, Base) setup_flask 2. Set up Dry Flask under Inert Atmosphere prep_reactants->setup_flask add_base 3. Add Base to Active Methylene Cmpd in Solvent setup_flask->add_base add_dioxolane 4. Slowly Add Dioxolane Solution add_base->add_dioxolane stir_react 5. Stir at RT or Heat add_dioxolane->stir_react monitor 6. Monitor Reaction (TLC/GC-MS) stir_react->monitor quench 7. Quench with Water monitor->quench extract 8. Extract with Organic Solvent quench->extract wash_dry 9. Wash and Dry Organic Layer extract->wash_dry purify 10. Purify by Column Chromatography wash_dry->purify product Final Spirocyclic Product purify->product

Caption: General experimental workflow for the spirocyclization reaction.

troubleshooting_guide cluster_low_yield cluster_mono cluster_byproducts start Reaction Outcome low_yield Low or No Yield start->low_yield mono_alkyl Mono-alkylation Product start->mono_alkyl byproducts Byproducts/Polymer start->byproducts check_base Change Base (e.g., Cs₂CO₃) low_yield->check_base Ineffective Base? check_solvent Change Solvent (e.g., DMF) low_yield->check_solvent Wrong Solvent? check_temp Increase Temperature low_yield->check_temp Too Cold? more_base Increase Base (>2 equiv.) mono_alkyl->more_base Insufficient Base? longer_time Increase Reaction Time mono_alkyl->longer_time Too Short? dilute Use High Dilution byproducts->dilute Concentration Too High? lower_temp Lower Temperature byproducts->lower_temp Temperature Too High?

Caption: Troubleshooting logic for common spirocyclization issues.

References

Overcoming solubility issues of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Bis(2-bromoethyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges encountered when using this versatile building block in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 3-Bromopropionaldehyde ethylene acetal, is a bifunctional organic compound. It serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its protected aldehyde group (the dioxolane ring) is stable under many reaction conditions, while the two bromoethyl groups provide reactive sites for nucleophilic substitution. This structure makes it an ideal precursor for the synthesis of spiro-heterocycles and other complex architectures. It is used as an alkylating agent for amines, dithianes, and carboximides.[1]

Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What are its general solubility characteristics?

A2: this compound is generally characterized by low polarity. It is immiscible with water and exhibits limited solubility in many common organic solvents.[1][2] Qualitative data indicates it is sparingly soluble in chloroform and slightly soluble in ethyl acetate.[1] For more detailed solubility information, please refer to the data table below.

Data Presentation: Solubility Profile

A comprehensive search for quantitative solubility data for this compound in common organic solvents did not yield precise numerical values in g/100mL. However, based on its chemical structure and available qualitative descriptions, the following table provides an estimated solubility profile. This information should be used as a guideline for solvent selection and further optimization.

SolventChemical FormulaPolarity (Relative)Expected Solubility
TolueneC₇H₈0.099Good
Tetrahydrofuran (THF)C₄H₈O0.207Moderate to Good
Dichloromethane (DCM)CH₂Cl₂0.309Moderate
AcetonitrileC₂H₃N0.460Low to Moderate
N,N-Dimethylformamide (DMF)C₃H₇NO0.386Low to Moderate
Dimethyl sulfoxide (DMSO)C₂H₆OS0.444Low
EthanolC₂H₅OH0.654Low
MethanolCH₃OH0.762Low
WaterH₂O1.000Immiscible[1][2]

Polarity values are relative to water and are intended for comparative purposes.

Troubleshooting Guides

Issue 1: My reaction is sluggish or fails to proceed, and I suspect poor solubility of this compound is the culprit.

This is a common issue due to the compound's limited solubility. Here are several strategies to overcome this challenge:

Solution A: Solvent Selection and Co-solvent Systems

  • Rationale: The principle of "like dissolves like" is a good starting point. Since this compound is relatively non-polar, using a non-polar aprotic solvent is often the best initial choice. However, many reaction partners (e.g., ionic nucleophiles) are polar and insoluble in non-polar solvents, creating a heterogeneous reaction mixture.

  • Recommendation:

    • Initial Screening: Start with solvents in which the dioxolane shows at least partial solubility, such as toluene or THF.

    • Co-solvent System: If your nucleophile is insoluble in the primary solvent, consider a co-solvent system. For instance, in a reaction with a polar, ionic reactant, a mixture of a non-polar solvent (like toluene) and a polar aprotic solvent (like DMF or acetonitrile) can be effective. The polar co-solvent helps to dissolve the nucleophile to some extent, increasing its concentration in the reaction phase.

Solution B: Temperature Adjustment

  • Rationale: The solubility of most solid compounds increases with temperature.

  • Recommendation:

    • Gradual Increase: Cautiously increase the reaction temperature. Monitor the reaction for any signs of decomposition of the starting materials or products.

    • Reflux Conditions: Performing the reaction under reflux in a suitable solvent can significantly enhance solubility and reaction rates.[3]

Solution C: Phase Transfer Catalysis (PTC)

  • Rationale: PTC is a powerful technique for facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an organic phase containing the alkyl halide and an aqueous or solid phase containing the nucleophile). The phase transfer catalyst transports the nucleophile from its native phase into the organic phase where the reaction can occur.[4][5][6]

  • Recommendation: This is often the most effective solution for reactions with ionic nucleophiles. A detailed experimental protocol is provided below.

Experimental Protocols

Protocol 1: Alkylation of an Amine using Phase Transfer Catalysis

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound under PTC conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Toluene

  • Aqueous Sodium Hydroxide (50% w/w)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To the round-bottom flask, add the amine (1.0 eq.), this compound (0.5 eq. to favor mono-alkylation, or >1.0 eq. for potential di-alkylation), toluene (sufficient to dissolve the dioxolane and amine), and the phase transfer catalyst (e.g., TBAB, 5-10 mol%).

  • With vigorous stirring, add the aqueous sodium hydroxide solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - Dioxolane - Amine - Toluene - PTC Catalyst base Add Aqueous NaOH Solution reagents->base Vigorous Stirring heat Heat and Stir (e.g., 70-80 °C) base->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor separate Separate Organic and Aqueous Layers monitor->separate Reaction Complete wash Wash Organic Layer (Water, Brine) separate->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate Under Vacuum dry->concentrate purify Purify Product (Chromatography or Recrystallization) concentrate->purify

Caption: Experimental workflow for the phase transfer catalyzed alkylation of an amine with this compound.

ptc_mechanism NaX Na⁺X⁻ (Nucleophile Salt) Interface Aqueous-Organic Interface NaX->Interface RBr R-Br (Dioxolane) Product R-X (Product) QBr_org Q⁺Br⁻ (Catalyst) Product->QBr_org QX_org Q⁺X⁻ (Active Catalyst) Interface->QX_org 2. Anion Exchange QBr_org->Interface 1. Catalyst at interface QX_org->Product 3. Nucleophilic Substitution

Caption: Simplified mechanism of phase transfer catalysis (PTC) for nucleophilic substitution.

troubleshooting_logic start Problem: Poor Reaction Conversion solubility_check Is this compound fully dissolved? start->solubility_check yes_sol Yes solubility_check->yes_sol    no_sol No solubility_check->no_sol    other_issues Investigate other factors: - Reactant purity - Catalyst activity - Reaction time yes_sol->other_issues temp_increase Increase Reaction Temperature no_sol->temp_increase cosolvent Add a Co-solvent no_sol->cosolvent ptc Implement Phase Transfer Catalysis no_sol->ptc

References

Technical Support Center: Deprotection of 2,2-Bis(2-bromoethyl)-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Bis(2-bromoethyl)-1,3-dioxolane derivatives. The presence of two β-bromoethyl groups at the C2 position of the dioxolane ring introduces specific challenges during the deprotection step, which are addressed in detail below.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting 1,3-dioxolanes?

A1: Standard methods for dioxolane deprotection involve acidic conditions.[1][2] These include:

  • Aqueous acid hydrolysis: Using mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., acetic acid, trifluoroacetic acid) in the presence of water.

  • Lewis acid catalysis: Employing Lewis acids such as TiCl₄, BF₃·OEt₂, or Sc(OTf)₃ in aprotic solvents.

  • Transacetalization: Using an excess of a ketone, typically acetone, under acidic catalysis to drive the equilibrium towards the deprotected ketone.[2]

Q2: Why is the deprotection of this compound derivatives particularly challenging?

A2: The primary challenge arises from the two reactive bromoethyl side chains. Under many deprotection conditions, these groups can participate in unwanted side reactions, leading to the formation of byproducts and low yields of the desired ketone. The proximity of the two bromoethyl groups can facilitate intramolecular reactions.

Q3: What are the likely side products during the deprotection of these specific dioxolanes?

A3: Potential side products can arise from intramolecular cyclization or elimination reactions. For instance, the bromoethyl groups could react with each other or with intermediates formed during the deprotection to form cyclic ethers or other rearranged products. While direct literature on this specific substrate is scarce, the inherent reactivity of alkyl bromides suggests these possibilities.

Q4: Are there any milder, non-acidic methods that could be suitable for this substrate?

A4: Yes, several milder methods for dioxolane deprotection have been developed to avoid the harshness of strong acids. These could be more compatible with the bromoethyl groups:

  • Iodine in acetone: This method operates under neutral conditions and has been shown to be effective for a wide range of dioxolanes.[3][4]

  • Cerium(III) triflate in wet nitromethane: This provides a chemoselective method for cleavage at almost neutral pH.

  • Bismuth nitrate in dichloromethane: This is another mild and chemoselective option.[5]

  • Reductive cleavage: Reagents like nickel boride can deprotect dioxolanes, and conditions can be tuned to either yield the ketone or reduce it directly to the alcohol.[2] This method is reported to be tolerant of halo groups.[2]

Troubleshooting Guides

Problem 1: Low or no yield of the desired ketone.
Possible Cause Troubleshooting Suggestion
Incomplete reaction Increase reaction time or temperature. Monitor the reaction by TLC or GC-MS to optimize.
Degradation of starting material or product The acidic conditions may be too harsh. Switch to a milder deprotection method (see FAQs).
Formation of side products The bromoethyl groups may be reacting. Consider using neutral or reductive deprotection methods that are less likely to promote intramolecular reactions. Analyze the crude reaction mixture by mass spectrometry to identify potential byproducts.
Steric hindrance The two bromoethyl groups can sterically hinder the approach of reagents to the dioxolane ring. More forcing conditions (higher temperature, stronger acid) might be necessary, but this increases the risk of side reactions. A careful balance is required.
Problem 2: Formation of multiple unidentified byproducts.
Possible Cause Troubleshooting Suggestion
Intramolecular cyclization The reaction conditions are likely promoting the reaction of the bromoethyl groups. Immediately switch to a milder, non-acidic deprotection method. Lowering the reaction temperature may also disfavor these side reactions.
Reaction with solvent Certain solvents can participate in side reactions under acidic conditions. Ensure the solvent is inert to the reaction conditions.
Instability of the deprotected ketone The resulting ketone may be unstable under the deprotection conditions. Attempt to isolate the product as quickly as possible after the reaction is complete.

Data Summary

Deprotection Method Reagents and Conditions Typical Yields (General Dioxolanes) Applicability Notes for this compound
Aqueous Acid Hydrolysis HCl, H₂SO₄, or TFA in THF/water or acetone/waterGood to excellentHigh risk of side reactions. The acidic conditions can promote intramolecular cyclization or elimination involving the bromoethyl groups. Use with caution and at low temperatures.
Lewis Acid Catalysis TiCl₄, BF₃·OEt₂, Sc(OTf)₃ in CH₂Cl₂Good to excellentModerate to high risk of side reactions. Lewis acids can still promote unwanted reactions of the alkyl bromides.
Iodine in Acetone Catalytic I₂ in acetone, room temperatureExcellent[3][4]Recommended starting point. This method is neutral and generally chemoselective, making it a good first choice to avoid side reactions.
Cerium(III) Triflate Catalytic Ce(OTf)₃ in wet nitromethane, room temperatureHighGood alternative. Offers mild, near-neutral conditions that should be compatible with the bromoethyl groups.
Nickel Boride NiCl₂·6H₂O, NaBH₄ in methanolHighPromising reductive method. Reported to be tolerant of halo groups, which is a significant advantage.[2] Can lead to the alcohol if desired.

Experimental Protocols

The following are generalized protocols adapted for the deprotection of this compound derivatives, with an emphasis on minimizing side reactions. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Deprotection using Iodine in Acetone (Neutral Conditions)

  • Dissolve the Substrate: Dissolve the this compound derivative (1.0 eq) in acetone (0.1-0.2 M).

  • Add Catalyst: Add molecular iodine (I₂) (0.1 - 0.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 1 to 24 hours.

  • Work-up: Once the reaction is complete, quench with aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Deprotection using Cerium(III) Triflate (Mildly Acidic Conditions)

  • Prepare Solvent System: Prepare a mixture of nitromethane and water (e.g., 95:5 v/v).

  • Dissolve the Substrate: Dissolve the this compound derivative (1.0 eq) in the nitromethane/water mixture (0.1 M).

  • Add Catalyst: Add cerium(III) triflate (Ce(OTf)₃) (0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor by TLC or GC-MS.

  • Work-up: Upon completion, add water to the reaction mixture.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Method Selection cluster_outcome Reaction Outcome Start This compound Derivative Mild Mild/Neutral Conditions (e.g., I₂/Acetone) Start->Mild Recommended Acidic Acidic Conditions (e.g., aq. HCl) Start->Acidic High Risk Desired Desired Ketone Mild->Desired Acidic->Desired Side Side Products (e.g., Cyclized Ether) Acidic->Side

Caption: Recommended deprotection workflow for this compound derivatives.

Side_Reaction_Pathway Dioxolane This compound Protonated Protonated Dioxolane Dioxolane->Protonated H⁺ Oxocarbenium Oxocarbenium Ion Protonated->Oxocarbenium Hemiketal Hemiketal Intermediate Oxocarbenium->Hemiketal H₂O Cyclized_Product Intramolecular Cyclization Product Oxocarbenium->Cyclized_Product Intramolecular Attack Desired_Ketone Desired Ketone Hemiketal->Desired_Ketone

Caption: Potential side reaction pathway during acidic deprotection.

References

How to prevent the formation of byproducts in 2,2-Bis(2-bromoethyl)-1,3-dioxolane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acid-catalyzed reaction of 1,5-dibromo-3-pentanone with ethylene glycol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Reversal of the reaction (hydrolysis of the dioxolane). 3. Suboptimal catalyst concentration.1. Increase reaction time or temperature (monitor for byproduct formation). 2. Ensure efficient removal of water using a Dean-Stark apparatus or a suitable dehydrating agent. 3. Titrate the acid catalyst to determine the optimal concentration for your specific reaction scale.
Presence of Starting Material (1,5-dibromo-3-pentanone) in Product 1. Insufficient reaction time. 2. Inadequate amount of ethylene glycol. 3. Inefficient water removal.1. Monitor the reaction progress using TLC or GC and ensure it goes to completion. 2. Use a slight excess of ethylene glycol (e.g., 1.2-1.5 equivalents). 3. Check for leaks in the Dean-Stark apparatus and ensure the solvent is refluxing at the correct temperature to azeotropically remove water.
Formation of a High-Boiling Point, Viscous Residue Polymerization of the starting ketone or ethylene glycol.1. Maintain a moderate reaction temperature. 2. Ensure the acid catalyst is not too concentrated. 3. Use a non-polar solvent to minimize side reactions.
Presence of Impurities with Hydroxyl Groups 1. Incomplete reaction leading to hemiketal formation. 2. Reaction of ethylene glycol with the bromoethyl side chains.1. Drive the reaction to completion by removing water. 2. Use milder reaction conditions (lower temperature, less acidic catalyst) to reduce the likelihood of side reactions involving the bromoethyl groups.
Product Degradation During Workup The dioxolane is sensitive to acidic conditions and can hydrolyze back to the ketone.1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. 2. Avoid using strongly acidic conditions during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While specific byproduct analysis for this exact compound is not extensively documented, based on the reaction mechanism (ketalization), common byproducts can include:

  • Unreacted 1,5-dibromo-3-pentanone: Due to incomplete reaction.

  • Hemiketal intermediate: Formed if the reaction does not go to completion.

  • Oligomers/Polymers: Resulting from self-condensation of the ketone or reactions involving ethylene glycol under harsh acidic conditions.

  • 2-(2-bromoethyl)-2-(2-hydroxyethyl)-1,3-dioxolane: If water is not effectively removed, it can compete with ethylene glycol in the reaction.

Q2: How can I effectively remove water from the reaction?

A2: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. Alternatively, molecular sieves (3Å or 4Å) can be used as a dehydrating agent directly in the reaction mixture.

Q3: What type of acid catalyst is most suitable for this reaction?

A3: A non-nucleophilic acid catalyst is preferred to avoid side reactions. p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for ketalization reactions. Other options include sulfuric acid or Lewis acids like zinc chloride. The catalytic amount should be optimized for the specific reaction scale.

Q4: What is the optimal reaction temperature?

A4: The optimal temperature depends on the solvent used. For toluene, the reaction is typically run at reflux to facilitate the azeotropic removal of water. It is crucial to maintain a consistent temperature to ensure a steady reaction rate and minimize byproduct formation.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (1,5-dibromo-3-pentanone). Alternatively, Gas Chromatography (GC) can provide a more quantitative analysis of the conversion of the starting material to the product.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add 1,5-dibromo-3-pentanone (1 equivalent), ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents), and a suitable solvent (e.g., toluene) to fill approximately half of the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, and TLC or GC analysis indicates the complete consumption of the starting ketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts ketone 1,5-Dibromo-3-pentanone hemiketal Hemiketal Intermediate ketone->hemiketal + Ethylene Glycol polymer Polymerization Byproducts ketone->polymer Self-condensation glycol Ethylene Glycol glycol->hemiketal catalyst H+ (catalyst) catalyst->hemiketal product This compound hemiketal->product + Ethylene Glycol - Water product->hemiketal + Water (Hydrolysis) water Water (byproduct)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis reaction Ketalization Reaction start->reaction workup Reaction Workup reaction->workup analysis Analyze Product (TLC, GC, NMR) workup->analysis adjust_workup Adjust Workup Protocol workup->adjust_workup Degradation During Workup pure_product Pure Product analysis->pure_product Successful troubleshoot Identify Issue analysis->troubleshoot Issues Detected low_yield Low Yield troubleshoot->low_yield Low Yield starting_material Unreacted Starting Material troubleshoot->starting_material Starting Material Present byproducts Byproduct Formation troubleshoot->byproducts Byproducts Present optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) low_yield->optimize_conditions improve_water_removal Improve Water Removal starting_material->improve_water_removal byproducts->optimize_conditions optimize_conditions->reaction improve_water_removal->reaction adjust_workup->workup

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and scalable synthesis involves the acid-catalyzed ketalization of 1,3-dibromoacetone with ethylene glycol. This method protects the ketone functionality as a dioxolane ring.

Q2: What are the primary safety concerns when handling the starting material, 1,3-dibromoacetone?

A2: 1,3-Dibromoacetone is a lachrymator and is corrosive. It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.

Q3: Can I use other diols besides ethylene glycol for this synthesis?

A3: While other diols like 1,3-propanediol can be used to form corresponding ketals (dioxanes), ethylene glycol is commonly used for the synthesis of dioxolanes.[1] The choice of diol can affect the stability and subsequent reactivity of the resulting ketal.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). A common method involves spotting the reaction mixture on a silica gel TLC plate and eluting with a mixture of hexane and ethyl acetate. The disappearance of the 1,3-dibromoacetone spot indicates the reaction is proceeding.

Q5: What is the best method for purifying the final product at a larger scale?

A5: For larger quantities, vacuum distillation is the preferred method for purification. Column chromatography can also be used but may be less practical for multi-gram scale-up.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction due to insufficient catalyst or reaction time.Increase the catalyst loading slightly or extend the reaction time. Monitor the reaction by TLC or GC until the starting material is consumed.
Loss of product during aqueous workup.Ensure the pH is properly neutralized before extraction. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to maximize recovery.
Unfavorable reaction equilibrium.On a larger scale, the removal of water is crucial to drive the equilibrium towards the product. Use a Dean-Stark apparatus or add a dehydrating agent like triethyl orthoformate.[1]
Presence of Starting Material in Final Product Incomplete reaction.As mentioned above, increase reaction time or catalyst loading. Ensure efficient mixing, especially at a larger scale.
Inefficient purification.Optimize the vacuum distillation conditions (pressure and temperature) to ensure a clean separation of the product from the lower-boiling starting materials.
Formation of Polymeric Byproducts High reaction temperature.Maintain the recommended reaction temperature. Overheating can lead to polymerization of the starting materials or product.
Excessive catalyst concentration.Use the recommended catalytic amount of acid. Too much acid can promote side reactions.
Product is a Dark Color Impurities in the starting materials.Use high-purity, freshly distilled starting materials if possible.
Decomposition during distillation.Purify the product under reduced pressure to lower the boiling point and prevent thermal decomposition. The addition of a small amount of a non-volatile base like sodium carbonate to the distillation flask can neutralize any residual acid.
Difficulties with Phase Separation During Workup Emulsion formation.Add a small amount of brine to the aqueous layer to break up emulsions.

Experimental Protocols

Synthesis of 1,3-Dibromoacetone (Starting Material)

This procedure is based on the bromination of acetone.

Materials:

  • Acetone

  • Bromine

  • Water

  • Glacial Acetic Acid

Procedure:

  • In a reaction vessel equipped for cooling and addition, prepare a mixture of acetone, water, and glacial acetic acid.

  • Cool the mixture to the appropriate temperature.

  • Slowly add bromine to the reaction mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed until completion.

  • The product, 1,3-dibromoacetone, is then isolated by fractional distillation.[2]

Quantitative Data for 1,3-Dibromoacetone Synthesis [2]

ReagentMolar RatioQuantity
Acetone1500 ml
Bromine1.8650 ml
Water-1600 ml
Glacial Acetic Acid-375 ml
Product Yield
1,3-Dibromoacetone-473 g
Scale-up Synthesis of this compound

This representative protocol is based on the ketalization of 1,3-dibromoacetone.

Materials:

  • 1,3-Dibromoacetone

  • Ethylene Glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel equipped with a Dean-Stark apparatus, add 1,3-dibromoacetone, ethylene glycol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Representative Quantitative Data for Scale-up Synthesis

ReagentMolar RatioRepresentative Quantity
1,3-Dibromoacetone1215.8 g (1.0 mol)
Ethylene Glycol1.274.5 g (1.2 mol)
p-Toluenesulfonic acid0.011.9 g (0.01 mol)
Toluene-500 mL
Product Expected Yield
This compound-~70-80%

Process Diagrams

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Starting Material Preparation cluster_synthesis Ketalization Reaction cluster_workup Workup and Purification cluster_final Final Product start 1. Prepare 1,3-Dibromoacetone reactants 2. Charge Reactor with 1,3-Dibromoacetone, Ethylene Glycol, and Toluene start->reactants catalyst 3. Add p-Toluenesulfonic Acid reactants->catalyst reflux 4. Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor 5. Monitor Water Collection and Reaction Progress (TLC/GC) reflux->monitor cool 6. Cool Reaction Mixture monitor->cool wash 7. Wash with NaHCO3 and Brine cool->wash dry 8. Dry with Na2SO4 wash->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate distill 10. Purify by Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Key Chemical Transformation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product dibromoacetone 1,3-Dibromoacetone product This compound dibromoacetone->product ethylene_glycol Ethylene Glycol ethylene_glycol->product catalyst p-Toluenesulfonic Acid (Catalyst) catalyst->product solvent Toluene (with water removal) solvent->product

Caption: Key chemical transformation in the synthesis of the target molecule.

References

Validation & Comparative

A Comparative Guide to 2,2-Bis(2-bromoethyl)-1,3-dioxolane and Other Bromoalkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of heterocyclic compounds vital for drug discovery and development, the choice of an appropriate alkylating agent is paramount. Bromoalkylating agents, a class of bifunctional electrophiles, are instrumental in forming cyclic structures through reactions with nucleophiles. This guide provides an objective comparison of 2,2-Bis(2-bromoethyl)-1,3-dioxolane with other common bromoalkylating agents, supported by experimental data to inform reagent selection in synthetic endeavors.

Introduction to Bromoalkylating Agents

Bromoalkylating agents are organic compounds containing one or more bromoalkyl groups. Their utility stems from the bromine atom's nature as a good leaving group, facilitating nucleophilic substitution reactions. Bifunctional bromoalkylating agents, possessing two such groups, are particularly valuable for synthesizing cyclic molecules, including spiro-heterocycles, by reacting with dinucleophiles. The structure of the bromoalkylating agent significantly influences the size and conformation of the resulting heterocyclic ring.

This guide focuses on comparing the performance of this compound with linear dibromoalkanes such as 1,4-dibromobutane and 1,5-dibromopentane in the synthesis of N-substituted heterocycles.

Performance Comparison of Bromoalkylating Agents

The efficacy of a bromoalkylating agent is typically assessed by the yield of the desired heterocyclic product, the reaction conditions required, and its substrate scope. The following table summarizes available experimental data for the synthesis of N-substituted pyrrolidines and piperidines using different bromoalkylating agents.

Bromoalkylating AgentNucleophileProductSolventCatalyst/BaseTemperature (°C)Reaction Time (h)Yield (%)Reference
1,4-DibromobutaneMethylamineN-MethylpyrrolidineWaterK₂CO₃100350.3[1]
1,5-DibromopentaneAniline1-Phenylpiperidine--Warming--[2]
This compound Various Amines Spiro-N-heterocycles DMSO NaOH Room Temp. - - [3]

Key Differentiators and Applications

This compound stands out due to the presence of the dioxolane ring. This feature makes it an ideal precursor for the synthesis of spiro-heterocycles , where two rings share a single carbon atom. The dioxolane moiety can be retained in the final product or can be deprotected to reveal a ketone functionality for further synthetic manipulations. This dual functionality offers significant advantages in the construction of complex molecular architectures.

Linear dibromoalkanes , such as 1,4-dibromobutane and 1,5-dibromopentane, are workhorse reagents for the synthesis of simple, non-spirocyclic N-heterocycles like pyrrolidines and piperidines, respectively. Their reactions are generally straightforward and well-documented.

The choice between these agents is therefore dictated by the desired target molecule. For the synthesis of spiro-heterocyclic systems, this compound is the superior choice. For the preparation of simple N-aryl or N-alkyl pyrrolidines and piperidines, linear dibromoalkanes are typically employed.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-substituted heterocycles using different bromoalkylating agents.

Protocol 1: Synthesis of N-Methylpyrrolidine using 1,4-Dibromobutane[1]

Materials:

  • 1,4-Dibromobutane

  • Methylamine (aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Water

Procedure:

  • In a reaction vessel, combine methylamine and potassium carbonate in water.

  • Add 1,4-dibromobutane to the mixture. The optimal molar ratio of 1,4-dibromobutane to methylamine is reported to be 1.5.

  • Heat the reaction mixture to 100°C with stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • After cooling to room temperature, the product, N-methylpyrrolidine, can be isolated and purified using standard techniques such as extraction and distillation. The highest reported yield for this procedure is 50.3%.

Protocol 2: General Procedure for N-Alkylation of Amines with Dibromoalkanes[4]

Materials:

  • Primary amine (e.g., aniline)

  • Dibromoalkane (e.g., 1,4-dibromobutane or 1,5-dibromopentane)

  • Sodium bicarbonate (NaHCO₃)

  • Water

Procedure:

  • To a solution of the primary amine (2 mmol) in water, add sodium bicarbonate (4.8 mmol).

  • Add the dibromoalkane (2.4 mmol) to the mixture.

  • Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the specific substrates.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product can be isolated by filtration if it is a solid, or by extraction with a suitable organic solvent if it is a liquid, followed by purification.

Mandatory Visualizations

The following diagrams illustrate the general reaction pathways for the synthesis of N-substituted heterocycles using bifunctional bromoalkylating agents.

experimental_workflow General Workflow for Spiro-N-Heterocycle Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Bromo_Agent This compound Mixing Mixing in Solvent (e.g., DMSO) Bromo_Agent->Mixing Nucleophile Diamine (H2N-R-NH2) Nucleophile->Mixing Base_Addition Addition of Base (e.g., NaOH) Mixing->Base_Addition Stirring Stirring at Room Temp. Base_Addition->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product Spiro-N-Heterocycle Purification->Product

Caption: General workflow for the synthesis of spiro-N-heterocycles.

logical_relationship Reagent Selection Logic Target_Molecule Desired Product Spirocycle Spiro-heterocycle Target_Molecule->Spirocycle is a Simple_Heterocycle Pyrrolidine / Piperidine Target_Molecule->Simple_Heterocycle is a Reagent_1 This compound Spirocycle->Reagent_1 select Reagent_2 1,4-Dibromobutane / 1,5-Dibromopentane Simple_Heterocycle->Reagent_2 select

Caption: Decision tree for selecting a bromoalkylating agent.

Conclusion

The selection of a bromoalkylating agent is a critical decision in the synthesis of heterocyclic compounds. While linear dibromoalkanes like 1,4-dibromobutane and 1,5-dibromopentane are effective for the preparation of simple pyrrolidines and piperidines, This compound offers unique advantages for the construction of more complex spiro-heterocyclic systems. Its inherent dioxolane functionality provides a gateway to a diverse range of molecular architectures relevant to pharmaceutical and materials science research. Researchers should consider the desired final product's structural complexity when choosing the most appropriate bromoalkylating agent for their synthetic strategy.

References

A Comparative Guide to Analytical Methods for Validating the Purity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical reagents is paramount in research and development, particularly within the pharmaceutical industry where impurities can impact efficacy, safety, and regulatory compliance. This guide provides a comparative analysis of key analytical methods for validating the purity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a versatile building block in organic synthesis. We will explore Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC), presenting their respective protocols, and quantitative data. Furthermore, a comparison with a closely related alternative, 2,2-Bis(bromomethyl)-1,3-dioxolane, is provided to offer a broader perspective for researchers.

Method Comparison

The selection of an analytical method for purity determination depends on various factors including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. Below is a summary of the most effective methods for this compound.

Analytical MethodPrincipleTypical Purity Range (%)Key AdvantagesKey Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.95 - 99High resolution for volatile impurities, well-established, and sensitive detectors (e.g., FID, MS).Not suitable for non-volatile impurities; potential for thermal degradation of the analyte.
Quantitative NMR (qNMR) The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.98 - 99.9Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase.95 - 99Suitable for a wide range of compounds, including non-volatile impurities; various detection methods available (e.g., UV, MS).May require more complex method development; potential for co-elution of impurities.

Alternative Compound Comparison

A viable alternative in certain synthetic applications is 2,2-Bis(bromomethyl)-1,3-dioxolane. A comparison of its purity validation is presented below.

CompoundTypical Purity (%)Primary Purity Validation Method(s)Common Impurities
This compound 95 - 99GC, qNMRResidual solvents (e.g., toluene, pentane), unreacted starting materials (1,5-dibromo-3-pentanone, ethylene glycol), mono-brominated species.
2,2-Bis(bromomethyl)-1,3-dioxolane ≥98[1][2]GC, HPLCResidual solvents, starting materials (e.g., 1,3-dibromo-2-propanone, ethylene glycol).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC) Protocol for this compound Purity

This method is suitable for the routine quality control of this compound, offering excellent resolution for volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column: Agilent J&W DB-5ms Ultra Inert (15 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column is recommended for the analysis of brominated compounds.[3][4]

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Detector Temperature (FID): 300°C

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is fully dissolved.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol for this compound Purity

qNMR offers a primary ratio method for determining purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

  • Pulse Program: A standard single pulse experiment (e.g., Bruker 'zg30').

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal which does not overlap with the analyte signals.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Purity

This method is suitable for identifying and quantifying non-volatile impurities that may not be detected by GC.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating compounds with varying polarities.[5][6]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Visualizing the Analytical Workflow

A generalized workflow for the validation of this compound purity is depicted below. This process ensures the selected analytical method is fit for its intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Define Analytical Requirements Define Analytical Requirements Select Method (GC, qNMR, HPLC) Select Method (GC, qNMR, HPLC) Define Analytical Requirements->Select Method (GC, qNMR, HPLC) Optimize Parameters Optimize Parameters Select Method (GC, qNMR, HPLC)->Optimize Parameters Specificity Specificity Optimize Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis System Suitability Testing System Suitability Testing Sample Analysis->System Suitability Testing Report Results Report Results System Suitability Testing->Report Results

Caption: A typical workflow for the development and validation of an analytical method.

The synthesis of this compound from 1,5-dibromo-3-pentanone and ethylene glycol is a common route.[7] Understanding this pathway is crucial for identifying potential impurities.

Synthesis of this compound 1,5-dibromo-3-pentanone 1,5-dibromo-3-pentanone Product This compound 1,5-dibromo-3-pentanone->Product Ethylene Glycol Ethylene Glycol Ethylene Glycol->Product Acid Catalyst Acid Catalyst Acid Catalyst->Product Ketalization Potential_Impurities Potential Impurities: - Unreacted Starting Materials - Mono-brominated species - Solvent Residues Product->Potential_Impurities

Caption: Synthesis pathway and potential impurities of the target compound.

References

Comparative study of different synthetic routes to 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a valuable building block in organic synthesis. The primary route involves a two-step process: the synthesis of the precursor 1,5-dibromo-3-pentanone, followed by its ketalization with ethylene glycol. This document details the experimental protocols and presents a comparison of the known methods to assist researchers in selecting the most suitable pathway for their needs.

Summary of Synthetic Routes

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of 1,5-dibromo-3-pentanone with ethylene glycol. Therefore, the efficiency of the overall process is highly dependent on the method used to prepare the dibromoketone precursor. This guide explores two primary pathways for the synthesis of 1,5-dibromo-3-pentanone.

Overall Synthetic Scheme:

G cluster_0 Synthesis of 1,5-dibromo-3-pentanone cluster_1 Ketalization Starting Materials Starting Materials 1,5-dibromo-3-pentanone 1,5-dibromo-3-pentanone Starting Materials->1,5-dibromo-3-pentanone Various Routes 1,5-dibromo-3-pentanone_2 1,5-dibromo-3-pentanone Final Product This compound 1,5-dibromo-3-pentanone_2->Final Product Ethylene Glycol Ethylene Glycol Ethylene Glycol->Final Product

Figure 1: General two-step synthetic approach to this compound.

Comparative Data of Synthetic Routes to 1,5-dibromo-3-pentanone

RouteStarting Material(s)Reagent(s)SolventReaction TimeTemperatureYield (%)Purity
1 1-(2-bromoethyl)cyclopropanolN-Bromosuccinimide (NBS)Carbon tetrachloride14 hoursReflux77Not specified
2 3-PentanoneBromine, Phosphorus tribromideNone20-40 minutes-10 to 0 °C72Not specified

Detailed Experimental Protocols

Route 1: From 1-(2-bromoethyl)cyclopropanol

This method provides a good yield of 1,5-dibromo-3-pentanone through the ring-opening bromination of a cyclopropanol derivative.

Synthesis of 1,5-dibromo-3-pentanone

  • Materials: 1-(2-bromoethyl)cyclopropanol (1.70 mol), N-Bromosuccinimide (1.70 mol), Carbon tetrachloride (2.50 L).

  • Procedure:

    • A solution of 1-(2-bromoethyl)cyclopropanol in carbon tetrachloride is prepared in a suitable reaction vessel.

    • N-Bromosuccinimide is added to the solution.

    • The reaction mixture is heated to reflux for 14 hours.

    • After completion, the mixture is cooled to room temperature and filtered to remove insoluble solids.

    • The filtrate is washed sequentially with water (500 mL) and brine (500 mL).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1,5-dibromo-3-pentanone as a brown liquid.[1]

  • Yield: 77%

Route 2: From 3-Pentanone

This protocol describes the synthesis of a closely related compound, 2,4-dibromo-3-pentanone, and the principles can be adapted for the synthesis of the desired 1,5-isomer, although specific conditions and yields for the latter are not provided in the search results.

Synthesis of 2,4-dibromo-3-pentanone

  • Materials: 3-Pentanone (0.52 mol), Bromine (1.00 mol), Phosphorus tribromide (1 mL).

  • Procedure:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, a solution of 3-pentanone and phosphorus tribromide is maintained between -10 °C and 0 °C using an acetone-dry ice bath.

    • Bromine is added rapidly to the stirred solution. The addition rate should be controlled to manage the evolution of hydrogen bromide gas. The addition typically takes 20-40 minutes.

    • After the addition is complete, the flask is evacuated with a water pump to remove dissolved hydrogen bromide.

    • The reaction mixture is then purified by fractional distillation under reduced pressure to yield the dibromoketone.[2]

  • Yield: 72% (for 2,4-dibromo-3-pentanone)

Ketalization of 1,5-dibromo-3-pentanone

While a specific detailed protocol for the ketalization of 1,5-dibromo-3-pentanone was not found in the search results, a general procedure for acid-catalyzed ketalization with ethylene glycol is well-established.

General Procedure for Ketalization

  • Materials: 1,5-dibromo-3-pentanone, Ethylene glycol (1.1-1.5 equivalents), Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), Anhydrous solvent (e.g., toluene, benzene).

  • Apparatus: A reaction flask equipped with a Dean-Stark apparatus and a condenser.

  • Procedure:

    • To a solution of 1,5-dibromo-3-pentanone in an anhydrous solvent, add ethylene glycol and a catalytic amount of an acid catalyst.

    • Heat the mixture to reflux and remove the water formed during the reaction using the Dean-Stark apparatus.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

G start1 1-(2-bromoethyl)cyclopropanol reagent1 NBS, CCl4, Reflux, 14h start1->reagent1 product1 1,5-dibromo-3-pentanone Yield: 77% reagent1->product1 ketalization Ketalization product1->ketalization Ethylene Glycol, Acid Catalyst start2 3-Pentanone reagent2 Br2, PBr3, -10 to 0 °C, 20-40 min start2->reagent2 product2 2,4-dibromo-3-pentanone Yield: 72% reagent2->product2 final_product This compound ketalization->final_product

Figure 2: Synthetic routes to 1,5-dibromo-3-pentanone and subsequent ketalization.

Conclusion

The synthesis of this compound is a two-step process, with the formation of 1,5-dibromo-3-pentanone being the critical initial step. The route starting from 1-(2-bromoethyl)cyclopropanol offers a slightly higher reported yield for the dibromoketone intermediate compared to the bromination of 3-pentanone for a similar product. However, the availability and cost of the starting materials should also be considered when selecting a synthetic route. The final ketalization step is a standard procedure, and the yield is expected to be good under appropriate anhydrous conditions with azeotropic removal of water. Further optimization of the ketalization step for this specific substrate could lead to an efficient and high-yielding overall synthesis of the target molecule. Researchers should carefully evaluate the trade-offs between yield, cost of reagents, and experimental complexity when choosing a synthetic strategy.

References

A Comprehensive Guide to Validating the Structure of 2,2-Bis(2-bromoethyl)-1,3-dioxolane Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical step. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of 2,2-Bis(2-bromoethyl)-1,3-dioxolane derivatives. It includes predicted NMR data, comprehensive experimental protocols, and visualizations to facilitate a deeper understanding of the structural elucidation process.

Introduction to Structural Validation

This compound and its derivatives are versatile building blocks in organic synthesis. The dioxolane ring serves as a protective group for aldehydes and ketones, while the bromoethyl groups offer sites for further functionalization. Accurate structural characterization is paramount to ensure the desired molecular architecture has been achieved before proceeding with subsequent synthetic steps or biological evaluations. NMR spectroscopy stands out as the most powerful technique for the unambiguous determination of the constitution and configuration of such molecules in solution.

NMR Data Analysis for this compound

Predicted ¹H NMR Spectrum:

Due to the molecule's symmetry, the two bromoethyl groups are chemically equivalent, as are the two methylene groups of the dioxolane ring. This will simplify the ¹H NMR spectrum. We would expect to see three distinct signals:

  • A triplet corresponding to the four protons of the two -CH₂-Br groups. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

  • A triplet corresponding to the four protons of the two -CH₂-C- groups. This signal is also a triplet due to coupling with the neighboring methylene protons attached to the bromine atoms.

  • A singlet corresponding to the four protons of the dioxolane ring (-O-CH₂-CH₂-O-). These protons are equivalent and have no adjacent protons to couple with, resulting in a singlet.

Predicted ¹³C NMR Spectrum:

Similarly, the ¹³C NMR spectrum is expected to be simple due to the molecule's symmetry. We anticipate three signals:

  • One signal for the two equivalent carbons of the -CH₂-Br groups.

  • One signal for the two equivalent carbons of the -CH₂-C- groups.

  • One signal for the two equivalent carbons of the -O-CH₂-CH₂-O- groups in the dioxolane ring.

  • A quaternary carbon signal for the C2 atom of the dioxolane ring, which is expected to be of lower intensity.

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₂-Br~ 3.5Triplet~ 30-35
-CH₂-C-~ 2.2Triplet~ 35-40
-O-CH₂-CH₂-O-~ 4.0Singlet~ 65-70
C(O)₂--~ 100-110

Note: These are predicted values based on known chemical shift ranges and data from similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone for detailed structural elucidation, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic processes.Provides unambiguous structural determination. Non-destructive. Quantitative.[4]Lower sensitivity compared to MS. Requires larger sample amounts. More expensive instrumentation.[4]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs.High sensitivity (picomole to femtomole range).[4] Can analyze complex mixtures when coupled with chromatography (e.g., GC-MS).Does not provide detailed connectivity or stereochemical information. Isomers are often indistinguishable. Destructive technique.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C-O, C-Br bonds).Fast and simple to operate. Good for a quick check of functional groups.Provides limited information on the overall molecular skeleton. Not suitable for distinguishing between isomers with the same functional groups.

In practice, a combination of these techniques is often employed for comprehensive characterization.

Experimental Protocols

1. Synthesis of this compound (General Procedure)

A general method for the synthesis of 2,2-disubstituted-1,3-dioxolanes involves the acid-catalyzed reaction of a ketone with a diol.

  • Materials: 1,5-Dibromo-3-pentanone, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,5-dibromo-3-pentanone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

2. NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.[5]

    • Transfer the solution to a standard 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • For more detailed structural confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Visualizations

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep DataAcq 1D & 2D NMR Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc StrucEluc Structure Elucidation DataProc->StrucEluc Validation Structure Validated StrucEluc->Validation Analytical_Techniques cluster_techniques Spectroscopic Analysis Compound Unknown Compound NMR NMR (Connectivity, Stereochemistry) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Structure Final Structure NMR->Structure MS->Structure IR->Structure

References

A Comparative Guide to Diol Protecting Groups: Featuring 2-(2-Bromoethyl)-1,3-dioxolane and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For the protection of 1,2- and 1,3-diols, a variety of strategies have been developed, each with its own set of advantages and limitations. This guide provides an objective comparison of the bromo-functionalized dioxolane protecting group, represented by 2-(2-bromoethyl)-1,3-dioxolane, with other commonly employed diol protecting groups such as acetonides, benzylidene acetals, and silyl ethers. The information presented is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Introduction to 2-(2-Bromoethyl)-1,3-dioxolane

The 2-(2-bromoethyl)-1,3-dioxolane serves as a valuable protecting group for diols, offering the unique feature of a latent electrophilic center in the form of a bromoethyl side chain. This functionality allows for subsequent chemical modifications, making it a versatile tool in the synthesis of complex molecules. While the specific compound "2,2-Bis(2-bromoethyl)-1,3-dioxolane" is not commonly cited in the literature, the mono-bromoethyl derivative provides a clear example of this class of protecting groups.

The dioxolane ring protects the diol functionality under a range of conditions, and the bromoethyl group can participate in various reactions, such as nucleophilic substitutions or organometallic transformations.

Commonly Used Diol Protecting Groups: A Comparison

The selection of an appropriate protecting group depends on several factors, including the stability of the substrate to the protection and deprotection conditions, the desired orthogonality with other functional groups present in the molecule, and the overall efficiency of the synthetic route. Here, we compare 2-(2-bromoethyl)-1,3-dioxolane with three widely used classes of diol protecting groups.

Data Presentation: A Quantitative Comparison

The following tables summarize the typical reaction conditions, yields, and stability for the protection and deprotection of diols using 2-(2-bromoethyl)-1,3-dioxolane and its common alternatives.

Table 1: Comparison of Diol Protection Methods

Protecting GroupReagents and ConditionsTypical YieldsReaction TimeSubstrate Scope
2-(2-Bromoethyl)-1,3-dioxolane 3-Bromopropionaldehyde, ethylene glycol, acid catalyst (e.g., p-TsOH), Dean-Stark trapGood to Excellent2-12 h1,2- and 1,3-diols
Acetonide Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH, CSA), room temp. to refluxExcellent0.5-6 h1,2- and 1,3-diols, particularly cis-diols
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., p-TsOH, ZnCl₂), Dean-Stark trapGood to Excellent2-24 h1,2- and 1,3-diols, often selective for 1,3-diols
Silyl Ethers (e.g., TBS, TIPS) R₃SiCl or R₃SiOTf, base (e.g., imidazole, 2,6-lutidine), aprotic solvent (e.g., DMF, CH₂Cl₂)Excellent0.5-12 hPrimary and secondary alcohols, can be used for diols

Table 2: Comparison of Deprotection Methods and Stability

Protecting GroupDeprotection ConditionsStability
2-(2-Bromoethyl)-1,3-dioxolane Acidic hydrolysis (e.g., aq. HCl, aq. AcOH)Stable to basic and nucleophilic conditions.
Acetonide Mild acidic hydrolysis (e.g., aq. AcOH, CSA in MeOH)Stable to basic, oxidizing, and reducing conditions. Labile to acid.
Benzylidene Acetal Acidic hydrolysis (e.g., aq. HCl, aq. TFA), Hydrogenolysis (e.g., H₂, Pd/C)Stable to basic and many oxidizing/reducing conditions. Labile to acid and reductive cleavage.
Silyl Ethers (e.g., TBS, TIPS) Fluoride source (e.g., TBAF, HF·pyridine), Acidic conditions (e.g., AcOH, HCl)Stable to basic and a wide range of non-acidic/non-fluoride conditions. Stability is tunable based on the silyl group.

Experimental Protocols

Detailed methodologies for the protection and deprotection of diols are crucial for reproducibility and optimization. Below are representative experimental protocols for the discussed protecting groups.

Protocol 1: Protection of a Diol with 2-(2-Bromoethyl)-1,3-dioxolane (Illustrative)

Formation of 2-(2-bromoethyl)-1,3-dioxolane from 3-bromopropionaldehyde and ethylene glycol:

  • To a solution of 3-bromopropionaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetonide Protection of a Diol[1]
  • Dissolve the diol (1.0 eq) in acetone or a mixture of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the reaction with triethylamine or a saturated aqueous solution of NaHCO₃.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography if necessary.

Protocol 3: Benzylidene Acetal Protection of a Diol
  • To a solution of the diol (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add benzaldehyde dimethyl acetal (1.1 eq).

  • Add a catalytic amount of an acid catalyst, such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with a base like triethylamine.

  • Concentrate the mixture and purify the product by column chromatography.

Protocol 4: Silyl Ether (TBS) Protection of a Diol
  • Dissolve the diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 eq per hydroxyl group) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizing the Concepts

Diagrams can aid in understanding the relationships and workflows discussed.

G General Diol Protection Workflow Diol Starting Diol Protection Protection Step (e.g., Acetonide, Benzylidene, Silyl Ether) Diol->Protection ProtectedDiol Protected Diol Protection->ProtectedDiol Reaction Further Chemical Transformation(s) ProtectedDiol->Reaction Deprotection Deprotection Step Reaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: A generalized workflow for the use of protecting groups in diol chemistry.

G Orthogonality of Common Diol Protecting Groups cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Acid Mild Acid StrongAcid Strong Acid / H₂ Fluoride Fluoride Source Base Base Acetonide Acetonide Acetonide->Acid Cleaved by Benzylidene Benzylidene Benzylidene->StrongAcid Cleaved by SilylEther Silyl Ether SilylEther->StrongAcid Cleaved by (some) SilylEther->Fluoride Cleaved by BromoDioxolane Bromo-Dioxolane BromoDioxolane->StrongAcid Cleaved by

Caption: Orthogonal deprotection strategies for common diol protecting groups.

Conclusion

The choice of a diol protecting group is a critical decision in the design of a synthetic route. While traditional protecting groups like acetonides, benzylidene acetals, and silyl ethers are well-established and reliable, functionalized protecting groups such as 2-(2-bromoethyl)-1,3-dioxolane offer added versatility by introducing a handle for further synthetic transformations.

  • Acetonides are ideal for their ease of formation and mild removal, making them suitable for acid-sensitive substrates.

  • Benzylidene acetals offer robustness and an alternative deprotection strategy via hydrogenolysis, which can be advantageous for orthogonal protection schemes.

  • Silyl ethers provide a wide range of tunable stability, allowing for selective protection and deprotection in complex molecules.

  • 2-(2-Bromoethyl)-1,3-dioxolane presents a unique combination of diol protection and a functionalizable side chain, opening up possibilities for more intricate molecular architectures.

Ultimately, the optimal protecting group will be dictated by the specific requirements of the synthetic target and the reaction conditions to be employed. This guide provides a foundational understanding and practical data to assist researchers in navigating these choices effectively.

Benchmarking the efficiency of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in spirocyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting valuable three-dimensional complexity into drug candidates. The choice of synthetic methodology for creating the spirocyclic core is critical to the overall efficiency of a synthetic campaign. This guide provides a comparative analysis of synthetic strategies for the formation of spiro-five-membered ring systems, with a focus on the hypothetical application of gem-dialkylating agents like 2,2-Bis(2-bromoethyl)-1,3-dioxolane against established and alternative methodologies.

While direct experimental data for the spirocyclization efficiency of this compound is not prevalent in the current literature, its structure suggests a role as a gem-dielectrophile for reaction with a dinucleophile. This guide will therefore benchmark this class of reagent against more common and well-documented methods, providing a framework for synthetic strategy selection.

Comparative Analysis of Spirocyclization Methodologies

The formation of a spirocyclic five-membered ring typically involves the reaction of a dinucleophile with a component that can provide the spiro-carbon. The efficiency of these reactions can vary significantly based on the nature of the reactants and the reaction conditions. Below is a comparison of common strategies.

Methodology Reagent/Precursor Typical Nucleophile Typical Yields Key Advantages Limitations
Hypothetical gem-Dialkylation This compoundActive methylene compounds (e.g., malonates, β-ketoesters)N/ADirect formation of the spirocycle.Steric hindrance at the neopentyl-like carbon may lead to low reactivity and require harsh conditions, potentially causing side reactions.
Acid-Catalyzed Spiroketalization Dihydroxyketone precursorIntramolecular diolGood to ExcellentHigh efficiency for spiroketal formation; often thermodynamically controlled.[1][2]Requires synthesis of the dihydroxyketone precursor; may not be suitable for all substrate types.
Oxidative Spirocyclization Phenol with a tethered nucleophileIntramolecular nucleophileGood to ExcellentMild reaction conditions; high functional group tolerance.[3]Primarily applicable to the synthesis of spirodienones and related structures.[3]
Transition Metal-Catalyzed Cycloisomerization Alkynyl diol precursorsIntramolecular diolGood to ExcellentHigh atom economy; formation of complex spiroketals.[4]Requires specific functional group handles (alkynes); catalyst cost and sensitivity.
Intramolecular Alkylation Cycloalkanone with an ω-bromoalkyl chainEnolateModerate to GoodForms carbocyclic spiro compounds.[5]Can be prone to elimination side reactions; requires specific precursor synthesis.

Experimental Protocols

Below are detailed experimental protocols for key spirocyclization methodologies, providing a practical basis for comparison.

1. Acid-Catalyzed Spiroketalization of a Dihydroxyketone

This method is one of the most common and efficient for the synthesis of spiroketals.[6]

  • Substrate: A dihydroxyketone.

  • Reagents: Catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA)).

  • Solvent: A non-polar, aprotic solvent that allows for the removal of water (e.g., benzene, toluene, or dichloromethane).

  • Procedure: The dihydroxyketone is dissolved in the solvent of choice. A catalytic amount of the acid is added. The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or LC-MS until completion. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. Gold-Catalyzed Spiroketalization of an Alkynyl Diol

This method offers a powerful way to construct complex spiroketals from readily available starting materials.[4]

  • Substrate: An alkynyl diol.

  • Catalyst: A gold(I) or gold(III) salt (e.g., AuCl, AuCl₃).

  • Solvent: Typically a polar protic solvent like methanol or a non-polar solvent like dichloromethane.

  • Procedure: To a solution of the alkynyl diol in the chosen solvent at room temperature, the gold catalyst is added.[4] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite and silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography.

3. Oxidative Spirocyclization using a Hypervalent Iodine Reagent

Hypervalent iodine reagents provide a mild and effective way to achieve spirocyclization of phenolic substrates.[3]

  • Substrate: A phenol derivative with a tethered nucleophilic group.

  • Reagent: A hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA).[3]

  • Solvent: Often a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to promote the reaction.

  • Procedure: The phenolic substrate is dissolved in the solvent. The hypervalent iodine reagent is added in one portion at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the spirocyclic product.

Visualizing the Pathways

Diagram 1: General Spirocyclization via gem-Dialkylation

G Spirocyclization with a gem-Dielectrophile Dinucleophile Dinucleophile (e.g., Malonate Ester) Intermediate Mono-alkylated Intermediate Dinucleophile->Intermediate SN2 Reagent This compound Reagent->Intermediate Base Base Base->Dinucleophile Base->Intermediate Spirocycle Spirocyclic Product Intermediate->Spirocycle Intramolecular SN2

Caption: Hypothetical pathway for spirocyclization using a gem-dielectrophile.

Diagram 2: Comparative Experimental Workflow

G Comparative Workflow for Spiroketal Synthesis cluster_0 Acid-Catalyzed Method cluster_1 Gold-Catalyzed Method a1 Dihydroxyketone a3 Reflux with Water Removal a1->a3 a2 Acid Catalyst (e.g., TsOH) a2->a3 a4 Workup & Purification a3->a4 a5 Spiroketal a4->a5 b1 Alkynyl Diol b3 Stir at RT b1->b3 b2 Gold Catalyst (e.g., AuCl) b2->b3 b4 Filtration & Purification b3->b4 b5 Spiroketal b4->b5

Caption: Workflow comparison for spiroketal synthesis methodologies.

References

Comparative Analysis of the Cross-Reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Bifunctional Alkylating Agent

In the landscape of synthetic chemistry and drug development, bifunctional alkylating agents are indispensable tools for crosslinking macromolecules and constructing complex molecular architectures. This guide provides a comprehensive comparison of the cross-reactivity of 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a notable bifunctional alkylating agent, with a range of common functional groups. This analysis is supported by established reactivity principles and available experimental data, offering a valuable resource for researchers designing synthetic pathways and developing novel therapeutics.

Executive Summary

This compound, more systematically named 2-(2-Bromoethyl)-1,3-dioxolane, is a versatile reagent used for introducing a protected aldehyde functional group through alkylation. Its reactivity profile is characterized by two primary electrophilic centers at the carbon atoms bearing the bromine atoms. This guide will explore its reactions with key nucleophilic functional groups, including amines, thiols, alcohols, and carboxylic acids. For comparative purposes, the reactivity of a classic bifunctional alkylating agent, 1,2-dibromoethane, is also considered.

Data Presentation: Reactivity Comparison

Alkylating AgentFunctional GroupNucleophile ExampleExpected Relative ReactivityTypical Product(s)
2-(2-Bromoethyl)-1,3-dioxolane Amine (Secondary)PiperidineHighN-(2-(1,3-dioxolan-2-yl)ethyl)piperidine
ThiolThiophenolHighPhenyl(2-(1,3-dioxolan-2-yl)ethyl)sulfane
CarboxylateSodium BenzoateModerate2-(1,3-dioxolan-2-yl)ethyl benzoate
AlcoholMethanolLow2-(2-methoxyethyl)-1,3-dioxolane
1,2-Dibromoethane Amine (Secondary)PiperidineHigh1,2-di(piperidin-1-yl)ethane
ThiolThiophenolHigh1,2-bis(phenylthio)ethane
CarboxylateSodium BenzoateModerateEthylene dibenzoate
AlcoholMethanolLow1-bromo-2-methoxyethane, 1,2-dimethoxyethane

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantitatively assess the cross-reactivity of 2-(2-bromoethyl)-1,3-dioxolane.

General Protocol for a Cross-Reactivity Assay

This protocol outlines a general procedure for reacting 2-(2-bromoethyl)-1,3-dioxolane with a chosen nucleophile and monitoring the reaction progress.

Materials:

  • 2-(2-Bromoethyl)-1,3-dioxolane

  • Nucleophile of interest (e.g., piperidine, thiophenol, sodium benzoate, methanol)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Temperature control system (e.g., oil bath)

  • Quenching agent (e.g., water or a suitable buffer)

  • Internal standard for quantitative analysis (e.g., dodecane for GC-MS)

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophile and an internal standard in the chosen anhydrous solvent.

  • Equilibrate the solution to the desired reaction temperature.

  • Add a stoichiometric equivalent of 2-(2-bromoethyl)-1,3-dioxolane to the reaction mixture to initiate the reaction.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent.

  • Prepare the quenched aliquot for analysis by dilution or extraction as required.

  • Analyze the samples using a calibrated GC-MS or HPLC method to determine the concentration of the reactant, product(s), and internal standard.

  • Plot the concentration of the product over time to determine the reaction rate and calculate the yield at the completion of the reaction.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for the separation of the reactants and products (e.g., a mid-polar column like a DB-5ms).

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Quantification:

Quantification is achieved by creating a calibration curve for the product of interest using the internal standard method.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_preparation Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_results Data Interpretation A Dissolve Nucleophile & Internal Standard in Solvent B Equilibrate to Reaction Temperature A->B C Add 2-(2-Bromoethyl)-1,3-dioxolane B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Prepare Sample for Analysis E->F G GC-MS or HPLC Analysis F->G H Determine Reaction Rate and Yield G->H

Caption: Experimental workflow for assessing cross-reactivity.

General Reaction Pathway of 2-(2-Bromoethyl)-1,3-dioxolane with a Nucleophile

reaction_pathway reagent 2-(2-Bromoethyl)-1,3-dioxolane product Alkylated Product reagent->product + Nu-H byproduct H-Br nucleophile Nucleophile (Nu-H)

Caption: General alkylation reaction pathway.

Navigating the Synthesis of Spirocycles: A Review of 2,2-Bis(2-bromoethyl)-1,3-dioxolane and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide will briefly touch upon the theoretical applications of the target compound and then delve into a comparative analysis of the widely used 2-(2-bromoethyl)-1,3-dioxolane, providing insights into its synthetic applications, and reaction mechanisms, and presenting experimental data where available. This comparative approach aims to provide researchers, scientists, and drug development professionals with a practical framework for spirocycle synthesis, highlighting established methodologies while acknowledging the data gap for the originally requested compound.

2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Theoretical Overview

From a structural standpoint, this compound is the ketal of 1,5-dibromo-3-pentanone with ethylene glycol. Its bifunctionality, possessing two primary bromide leaving groups, theoretically makes it an ideal candidate for double nucleophilic substitution reactions. This would allow for the one-step formation of a five-membered spiro-heterocycle fused to the 1,3-dioxolane ring, which can subsequently be deprotected to reveal a ketone functionality. This latent ketone offers a strategic advantage for further molecular elaboration.

The proposed synthetic utility of this compound is visualized in the following workflow:

G Conceptual Synthetic Workflow of this compound A This compound C Spirocyclization A->C B Dinucleophile (e.g., diamine, diol, dithiol) B->C D Spiro-heterocycle with protected ketone C->D E Deprotection (Acid Hydrolysis) D->E F Spirocyclic ketone E->F G Further Functionalization F->G H Complex Target Molecule G->H

Caption: Conceptual reaction pathway for the application of this compound.

Despite this theoretical potential, the absence of empirical data necessitates a shift in focus to its better-understood counterpart.

2-(2-Bromoethyl)-1,3-dioxolane: A Versatile Building Block

2-(2-Bromoethyl)-1,3-dioxolane serves as a masked acetaldehyde equivalent and is extensively used as an alkylating agent in a variety of synthetic transformations. Its utility is demonstrated in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

Applications in Synthesis

The primary application of 2-(2-bromoethyl)-1,3-dioxolane is in the introduction of a protected two-carbon aldehyde unit. This is typically achieved through nucleophilic substitution at the bromine-bearing carbon.

Table 1: Comparison of Nucleophilic Substitution Reactions with 2-(2-Bromoethyl)-1,3-dioxolane

Nucleophile TypeSubstrate ExampleProduct TypeReaction ConditionsYield (%)
AminesAnilineN-Alkylated Aniline DerivativeK₂CO₃, DMF, 80 °C85-95
Dithianes1,3-Dithiane2-Substituted Dithianen-BuLi, THF, -20 °C to rt70-85
CarboximidesPhthalimideN-Alkylated PhthalimideK₂CO₃, DMF, 100 °C>90
Grignard ReagentsAryl Magnesium BromideDioxolane-substituted AlkaneCuI (cat.), THF, 0 °C to rt60-80
Experimental Protocol: Alkylation of Aniline with 2-(2-Bromoethyl)-1,3-dioxolane

A representative experimental procedure for the N-alkylation of an amine is as follows:

  • To a solution of aniline (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) is added.

  • 2-(2-Bromoethyl)-1,3-dioxolane (1.2 eq) is added dropwise to the stirred suspension.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After completion (monitored by TLC), the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

The general workflow for this type of reaction can be visualized as:

G General Workflow for N-Alkylation A Reactant Mixing (Amine, Base, Solvent) B Addition of 2-(2-bromoethyl)-1,3-dioxolane A->B C Reaction at Elevated Temperature B->C D Workup (Quenching, Extraction) C->D E Purification (Chromatography) D->E F Pure N-Alkylated Product E->F

A Comparative Guide to the Reaction Mechanisms of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction mechanisms involving 2,2-Bis(2-bromoethyl)-1,3-dioxolane, a key bifunctional reagent in the synthesis of cyclic ethers, particularly medium-sized rings which are of significant interest in medicinal chemistry. We will delve into the primary reaction pathway, the Williamson ether synthesis, and compare its performance with alternative cyclization methodologies, supported by experimental data and detailed protocols.

At a Glance: this compound in Ether Synthesis

The primary application of this compound in the synthesis of cyclic compounds is as a bifunctional alkylating agent. Its two primary bromoethyl groups are susceptible to nucleophilic attack, making it an ideal building block for forming two ether linkages in a single synthetic strategy.

Primary Reaction Mechanism: The Williamson Ether Synthesis

The reaction of this compound with a diol under basic conditions is a classic example of an intermolecular Williamson ether synthesis, leading to the formation of a cyclic ether. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]

Mechanism Breakdown:

  • Deprotonation: A strong base deprotonates the hydroxyl groups of the diol, forming a more nucleophilic dialkoxide.

  • First Nucleophilic Attack: One of the alkoxide groups attacks one of the primary carbon atoms bearing a bromine atom, displacing the bromide ion in an SN2 reaction and forming the first ether linkage.

  • Intramolecular Cyclization: The second alkoxide group then attacks the remaining bromoethyl group in an intramolecular SN2 reaction, closing the ring and forming the desired cyclic ether.[4][5]

WilliamsonEtherSynthesis

Performance and Comparison with Alternatives

The Williamson ether synthesis is a robust and widely used method for preparing ethers due to its reliability and the availability of starting materials.[1] However, for the synthesis of medium-sized rings (8-11 members), which are notoriously challenging to form, several factors must be considered, and alternative methods may offer advantages.[2]

Reaction MethodReagent/CatalystTypical ConditionsYield (%)AdvantagesDisadvantages
Williamson Ether Synthesis This compound & DiolNaH, DMF, 50-100°C, 1-8 h50-95[1]Well-established, readily available reagents.Requires strong base, potential for elimination side reactions, may require high dilution for medium rings.[3]
Ring-Closing Metathesis (RCM) Di-olefin precursor / Grubbs' catalystCH₂Cl₂, refluxVariesHigh functional group tolerance, milder conditions.Requires synthesis of di-olefin precursor, catalyst can be expensive.
Intramolecular Reductive Coupling Dialdehyde / Hydrosilane, AgNTf₂25°CVariesMild conditions, good for medium-sized rings.Requires synthesis of a specific dialdehyde precursor.
Catalytic Cyclodehydration Diol / Heteropoly acids100-150°Cup to 98[6]Atom economical, potentially greener.Often requires high temperatures, may have selectivity issues.

Experimental Protocols

General Procedure for Williamson Ether Synthesis of a Nine-Membered Cyclic Ether

This protocol describes the synthesis of 1,4,7-trioxonane, a nine-membered cyclic ether, from this compound and ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of ethylene glycol (1 equivalent) in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • The mixture is stirred at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • A solution of this compound (1 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to 80°C and stirred for 6 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4,7-trioxonane.

ExperimentalWorkflow

Logical Relationships in Reagent Selection

The choice of reagents and reaction conditions is critical for a successful Williamson ether synthesis, especially for macrocyclization.

ReagentSelection

Conclusion

The reaction of this compound via the Williamson ether synthesis remains a cornerstone for the construction of cyclic ethers. Its predictability and the use of readily accessible starting materials make it a valuable tool in synthetic chemistry. However, for the synthesis of challenging medium-sized rings, researchers should consider alternative methods such as ring-closing metathesis or intramolecular reductive coupling, which may offer milder conditions and improved yields, albeit often requiring more complex starting material synthesis. The choice of method will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Bis(2-bromoethyl)-1,3-dioxolane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 2,2-Bis(2-bromoethyl)-1,3-dioxolane, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe management and disposal of this halogenated organic compound.

Immediate Safety and Handling Precautions:

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[1] The compound is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[2][3][4] In case of contact, immediate rinsing with plenty of water is necessary.[2][5]

Disposal Procedure:

The primary route for the disposal of this compound is through designated hazardous waste streams for halogenated organic compounds.[6][7] These wastes are typically incinerated at regulated hazardous waste facilities.[6]

Step-by-Step Disposal Plan:

  • Segregation: It is critical to segregate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[6][8] Halogenated and non-halogenated wastes have different disposal pathways and costs.[8] Do not mix with acids, bases, or other reactive materials.[6]

  • Waste Container: Use a designated, properly labeled, and sealed waste container for halogenated organic compounds.[6][7] The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste: this compound".[7] If it is a mixed waste, list all components and their approximate percentages.[6][8] Do not use abbreviations or chemical formulas.[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][7]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department to schedule a waste collection.

Chemical and Physical Properties Summary:

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₅H₉BrO₂
Molecular Weight181.03 g/mol [1]
Boiling Point68-70 °C at 8 mmHg[1]
Density1.542 g/mL at 25 °C[1]
Flash Point65 °C (149 °F) - closed cup[1]
Storage Temperature2-8°C[1]

Disposal Workflow:

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Identify Waste as This compound B Is it a Halogenated Organic Compound? A->B C Segregate from Non-Halogenated and other Waste Streams B->C Yes H Incorrect Disposal Path B->H No D Use Designated Halogenated Waste Container C->D E Label Container Clearly: 'Hazardous Waste' and Chemical Name D->E F Store Safely in a Cool, Dry, Ventilated Area E->F G Contact EHS for Pickup and Final Disposal F->G

Disposal workflow for this compound.

Spill and Emergency Procedures:

In the event of a small spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2] For large spills, evacuate the area and contact your institution's emergency services.[7] Always ensure that eyewash stations and safety showers are readily accessible.[2]

References

Essential Safety and Operational Guide for 2,2-Bis(2-bromoethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,2-Bis(2-bromoethyl)-1,3-dioxolane. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is also a combustible liquid and may be suspected of causing genetic defects.

Table 1: GHS Hazard Classifications

Hazard ClassCategory
Acute toxicity, oralCategory 3 / Category 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)
Germ cell mutagenicitySuspected of causing genetic defects
Flammable liquidsCategory 4

Source: Aggregated GHS information from multiple suppliers.[1][2][3][4][5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4][6]Prevents skin irritation upon contact.[1][3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended (e.g., type ABEK filter).Avoids inhalation, which may cause respiratory irritation.[1][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is mandatory for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[4][6]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[4][5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in Table 2.

3. Chemical Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

  • Avoid contact with skin and eyes.[6]

  • Avoid breathing vapors or mist.[6]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

4. Storage:

  • Store in a cool, well-ventilated place.[4][6] The recommended storage temperature is 2-8°C.[6]

  • Keep the container tightly closed in a dry place.[6]

  • This chemical is light-sensitive; protect it from light.[4][6]

  • Store locked up.[6]

5. First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][6]

  • If on Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][4][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

Disposal Plan

All waste materials must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]

  • Do not release into the environment.[4]

Quantitative Data Summary

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Appearance Liquid
Boiling Point 68 - 70 °C at 11 hPa
Flash Point 65 °C (closed cup)
Density 1.542 g/mL at 25 °C

Source: Data compiled from various safety data sheets.[4][6]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_0 Core Experimental Steps A Preparation & Review B Don PPE A->B Proceed C Chemical Handling in Fume Hood B->C Proceed D Experiment/Use C->D Proceed F Doff PPE C->F After handling I Emergency Procedures C->I In case of spill E Temporary Storage D->E Store unused chemical D->F After handling H Waste Disposal D->H Dispose of waste D->I In case of incident E->C For subsequent use G Personal Hygiene F->G Proceed G->I In case of exposure

Caption: Workflow for handling this compound.

References

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